IRL 1038
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C68H92N14O15S2 |
|---|---|
Molekulargewicht |
1409.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(10S,16R)-16-amino-7-benzyl-10-[(4-hydroxyphenyl)methyl]-6,9,12,15-tetraoxo-13-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H92N14O15S2/c1-9-37(7)56(66(94)78-52(68(96)97)27-41-30-71-46-19-15-14-18-44(41)46)82-67(95)57(38(8)10-2)81-63(91)51(29-54(84)85)76-59(87)47(24-35(3)4)73-62(90)50(28-42-31-70-34-72-42)75-64(92)53-33-99-98-32-45(69)58(86)80-55(36(5)6)65(93)77-49(26-40-20-22-43(83)23-21-40)60(88)74-48(61(89)79-53)25-39-16-12-11-13-17-39/h11-23,30-31,34-38,45,47-53,55-57,71,83H,9-10,24-29,32-33,69H2,1-8H3,(H,70,72)(H,73,90)(H,74,88)(H,75,92)(H,76,87)(H,77,93)(H,78,94)(H,79,89)(H,80,86)(H,81,91)(H,82,95)(H,84,85)(H,96,97)/t37-,38-,45-,47-,48?,49-,50-,51-,52-,53?,55?,56-,57-/m0/s1 |
InChI-Schlüssel |
OETKRDJJNWJFOP-LYCOERJWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Core Mechanism of IRL 1038: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL 1038 is a potent and selective antagonist of the endothelin B (ETB) receptor. This document provides a comprehensive overview of its mechanism of action, focusing on its role in modulating vascular tone. Through the inhibition of endothelin-induced, endothelium-dependent vasodilation, this compound serves as a critical tool for dissecting the physiological and pathological roles of the ETB receptor. This guide details the signaling pathways involved, summarizes key quantitative data, and provides the experimental protocols used to elucidate its pharmacological profile.
Core Mechanism of Action: Selective ETB Receptor Antagonism
This compound, chemically identified as [Cys11,Cys15]endothelin-1(11-21), functions as a competitive antagonist at the endothelin B (ETB) receptor. Its primary and most well-characterized effect is the inhibition of endothelium-dependent vasodilation mediated by ETB receptor activation. In the vasculature, endothelial ETB receptors, when stimulated by endothelins (such as endothelin-1 (B181129) and endothelin-3), trigger a signaling cascade that results in the production of nitric oxide (NO), a potent vasodilator. This compound selectively blocks this interaction, thereby preventing the relaxation of vascular smooth muscle.
Impact on Vascular Tone
Studies have demonstrated that in isolated rat aorta pre-constricted with norepinephrine (B1679862), endothelins induce a dose-dependent relaxation. This relaxation is entirely dependent on the presence of a functional endothelium. The application of this compound, at concentrations ranging from 0.3 to 3 µM, effectively inhibits this endothelin-induced vasodilation.[1] Notably, this compound does not affect vasodilation induced by other agents such as carbachol, indicating its specificity for the endothelin system.[1] Furthermore, this compound itself does not exert any direct effect on vascular muscle tension, confirming its role as a pure antagonist.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
| Parameter | Value | Receptor Subtype | Reference |
| Ki | 6-11 nM | Endothelin B (ETB) | N/A |
Table 1: Binding Affinity of this compound
| Experimental Condition | Agonist | This compound Concentration (µM) | Effect | Reference |
| Isolated Rat Aorta (with endothelium) | Endothelin-1 / Endothelin-3 | 0.3 - 3 | Inhibition of vasodilation | [1] |
| Isolated Rat Aorta (with endothelium) | Carbachol | 3 | No inhibition of vasodilation | [1] |
Table 2: Functional Antagonism of this compound in Vascular Reactivity Assays
Signaling Pathways
The vasodilatory effect of ETB receptor activation and its inhibition by this compound can be visualized through the following signaling pathway.
Caption: ETB receptor signaling pathway leading to vasodilation and its inhibition by this compound.
Experimental Protocols
The following is a detailed methodology for a key experiment used to characterize the mechanism of action of this compound, based on the study by Karaki et al. (1993).
Isolated Rat Aortic Ring Assay
Objective: To determine the effect of this compound on endothelin-induced, endothelium-dependent vasodilation.
Materials:
-
Male Wistar rats
-
Norepinephrine
-
Endothelin-1
-
Endothelin-3
-
This compound
-
Carbachol
-
Krebs solution (composition not specified in the abstract)
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Male Wistar rats are euthanized.
-
The thoracic aorta is excised and placed in cold Krebs solution.
-
Adherent connective tissue is carefully removed.
-
The aorta is cut into rings of approximately 2-3 mm in width.
-
For endothelium-denuded preparations, the endothelial layer is removed by gently rubbing the intimal surface with a wooden stick.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Rings are allowed to equilibrate under a resting tension (typically 1-2 g) for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Experimental Protocol:
-
The viability of the aortic rings is confirmed by inducing a contraction with a high-potassium solution.
-
The presence or absence of a functional endothelium is confirmed by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine (B1216132) or carbachol) after pre-constriction.
-
Aortic rings with intact endothelium are pre-constricted with norepinephrine to a stable level of tension.
-
A cumulative concentration-response curve for relaxation is generated by the stepwise addition of endothelin-1 or endothelin-3.
-
To test the effect of this compound, the aortic rings are pre-incubated with this compound (0.3-3 µM) for a specified duration before pre-constriction with norepinephrine and subsequent addition of endothelins.
-
The inhibitory effect of this compound is quantified by comparing the concentration-response curves of endothelins in the presence and absence of the antagonist.
-
Control experiments are performed to ensure that this compound does not affect the relaxation induced by other vasodilators (e.g., carbachol).
-
Data Analysis:
-
Changes in isometric tension are recorded and measured.
-
Relaxation responses are typically expressed as a percentage of the pre-constriction induced by norepinephrine.
-
Concentration-response curves are plotted, and parameters such as EC50 (half-maximal effective concentration) may be calculated.
Caption: Workflow for the isolated rat aortic ring assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the ETB receptor. Its selective antagonism of ETB-mediated, endothelium-dependent vasodilation has been clearly demonstrated through in vitro studies. The data and protocols presented in this guide provide a foundational understanding of its core mechanism of action, facilitating further research into the complex endothelin system and its implications in health and disease.
References
In-Depth Technical Guide: IRL-1038 as a Selective Endothelin B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of IRL-1038, a potent and selective antagonist of the endothelin B (ETB) receptor. Endothelin-1 (B181129) (ET-1) is a powerful vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, ETA and ETB. While ETA receptor activation primarily leads to vasoconstriction, ETB receptor activation on endothelial cells stimulates the release of vasodilators such as nitric oxide (NO). IRL-1038's selective blockade of the ETB receptor makes it a valuable tool for dissecting the physiological and pathological roles of the endothelin system. This document details the chemical properties, mechanism of action, binding affinity, and functional activity of IRL-1038, supported by experimental data and protocols. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with the characterization of this antagonist.
Chemical and Physical Properties
IRL-1038 is a synthetic peptide analog of the C-terminal fragment of endothelin-1. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [Cys11,Cys15]endothelin-1(11-21) | [1][2] |
| Molecular Formula | C68H92N14O15S2 | [1] |
| Molecular Weight | 1410.0 g/mol | [1] |
| CAS Number | 144602-02-8 | [1] |
| Sequence | Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp (Disulfide bridge: Cys1-Cys5) | [1] |
| Solubility | Soluble to 1 mg/mL in 20% acetonitrile | [1] |
Mechanism of Action
IRL-1038 functions as a competitive antagonist at the ETB receptor. By binding to the ETB receptor, it prevents the binding of endogenous endothelins (ET-1, ET-2, and ET-3). On vascular endothelial cells, ETB receptor activation by endothelins stimulates a signaling cascade that leads to the production of nitric oxide (NO), a potent vasodilator. IRL-1038 selectively blocks this pathway, thereby inhibiting endothelium-dependent vasodilation induced by endothelins.[3]
Quantitative Data
The following tables summarize the binding affinity and functional potency of IRL-1038.
Table 4.1: Receptor Binding Affinity of IRL-1038
| Receptor Subtype | Ligand | Ki | Selectivity (ETA Ki / ETB Ki) | Reference |
| Endothelin B (ETB) | IRL-1038 | 6-11 nM | ~62-67 | [4] |
| Endothelin A (ETA) | IRL-1038 | 0.4-0.7 µM | [4] |
Table 4.2: Functional Antagonism of Endothelin-Induced Vascular Relaxation
| Assay | Tissue | Agonist | IRL-1038 Inhibitory Concentration | Reference |
| Endothelium-Dependent Vascular Relaxation | Isolated Rat Aorta | Endothelin-1/Endothelin-3 | 0.3 - 3 µM | [1] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general method for determining the binding affinity (Ki) of IRL-1038 for endothelin receptors.
Objective: To determine the inhibitory constant (Ki) of IRL-1038 for ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human ETA or ETB receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).
-
IRL-1038 (test compound).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, [125I]-ET-1 (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, [125I]-ET-1, and a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Competition: Cell membranes, [125I]-ET-1, and varying concentrations of IRL-1038.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the IRL-1038 concentration. Determine the IC50 value (the concentration of IRL-1038 that inhibits 50% of specific [125I]-ET-1 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Endothelium-Dependent Vascular Relaxation Assay
This protocol describes a method to assess the functional antagonism of IRL-1038 on endothelin-induced vasodilation.[1]
Objective: To evaluate the ability of IRL-1038 to inhibit endothelium-dependent relaxation of isolated arterial rings.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 / 5% CO2.
-
Norepinephrine (B1679862) (for pre-constriction).
-
Endothelin-1 or Endothelin-3 (agonists).
-
IRL-1038 (antagonist).
-
Organ bath system with force transducers.
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings (2-3 mm in length).
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.
-
Viability Check: Test the contractility of the rings with a high concentration of KCl (e.g., 60 mM).
-
Pre-constriction: Wash the rings and then induce a submaximal, stable contraction with norepinephrine (e.g., 10-7 M).
-
Antagonist Incubation: In the test group, incubate the pre-constricted rings with IRL-1038 (at desired concentrations, e.g., 0.3-3 µM) for a specified period (e.g., 20-30 minutes). The control group receives vehicle.
-
Agonist-induced Relaxation: Generate a cumulative concentration-response curve for endothelin-1 or endothelin-3 by adding increasing concentrations of the agonist to the organ bath and recording the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-constriction induced by norepinephrine. Compare the concentration-response curves in the presence and absence of IRL-1038 to determine the inhibitory effect.
Visualizations: Signaling Pathways and Workflows
ETB Receptor Signaling Pathway in Endothelial Cells
The following diagram illustrates the signaling cascade initiated by endothelin binding to the ETB receptor on endothelial cells, leading to vasodilation.
Caption: ETB receptor signaling cascade in endothelial cells leading to vasodilation.
Mechanism of IRL-1038 Antagonism
This diagram illustrates how IRL-1038 blocks the ETB receptor signaling pathway.
Caption: IRL-1038 competitively antagonizes the ETB receptor, blocking ET-1 binding.
Experimental Workflow for Vascular Relaxation Assay
This diagram outlines the key steps in the functional assessment of IRL-1038.
Caption: Workflow for the isolated aortic ring vascular relaxation assay.
Conclusion
IRL-1038 is a well-characterized, potent, and selective ETB receptor antagonist. Its utility in elucidating the specific roles of the ETB receptor in various physiological and pathophysiological processes is invaluable. This guide provides the core technical information required for researchers to effectively utilize IRL-1038 in their studies, from understanding its fundamental properties to applying it in relevant experimental models. The provided data and protocols serve as a foundational resource for the design and execution of future investigations into the complex endothelin system.
References
- 1. ETB receptor antagonist, IRL 1038, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
IRL 1038: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
IRL 1038 is a synthetic peptide fragment of endothelin-1 (B181129), specifically identified as [Cys11,Cys15]endothelin-1(11-21). It functions as a potent and selective antagonist of the endothelin B (ETB) receptor. This technical guide provides a comprehensive overview of the known chemical properties, structure, and biological activity of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Chemical Properties and Structure
This compound is a peptide-based molecule with a defined amino acid sequence and specific modifications that are crucial for its biological activity. The fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | [Cys11,Cys15]endothelin-1(11-21) | [1] |
| CAS Number | 144602-02-8 | [2] |
| Molecular Formula | C68H92N14O15S2 | [2] |
| Molecular Weight | 1410 g/mol | [2] |
| Amino Acid Sequence | Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp | [2][3] |
| Structural Features | Disulfide bridge between Cys11 and Cys15 | [2] |
| Appearance | Lyophilized powder | [3] |
| Solubility | Soluble to 1 mg/ml in 20% acetonitrile | [2] |
| Storage | Desiccate at -20°C for long-term storage (up to 12 months). Lyophilized powder may be stored at 4°C for short-term use. | [2][3] |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the endothelin B (ETB) receptor.[1] Its primary biological effect is the inhibition of endothelin-induced, endothelium-dependent vascular relaxation.[1] In isolated rat aorta, this compound has been shown to inhibit the relaxation caused by endothelins without affecting the relaxation induced by other vasodilators like carbachol.[1] This selectivity indicates that its mechanism of action is specifically tied to the ETB receptor-mediated signaling pathway in the vascular endothelium.
Pharmacological Data
Quantitative pharmacological data for this compound, such as binding affinity (Ki) and functional inhibitory concentrations (IC50), are not extensively reported in publicly available literature. One study demonstrated that this compound at a concentration of 3 µM augmented the contractile effects of endothelins in the presence of endothelium and inhibited endothelium-dependent relaxation at concentrations ranging from 0.3 to 3 µM in isolated rat aorta.[1]
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and purification of this compound are not publicly available. However, as a peptide, its synthesis would follow standard solid-phase peptide synthesis (SPPS) methodologies.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A general workflow for the synthesis of a peptide like this compound would involve:
-
Resin Selection and Swelling: A suitable resin, such as a Rink Amide resin for a C-terminal amide, would be chosen and swelled in a solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Tryptophan in the case of this compound, synthesized in reverse order) is attached to the resin. Subsequent amino acids are then added sequentially. Each coupling step involves the deprotection of the N-terminal protecting group (commonly Fmoc) of the resin-bound amino acid, followed by the activation and coupling of the next protected amino acid in the sequence.
-
Deprotection: The Fmoc protecting group is typically removed using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable powder.
-
Disulfide Bond Formation: A specific step to induce the formation of the intramolecular disulfide bond between the two cysteine residues would be required post-synthesis and purification.
Isolated Rat Aorta Assay for Endothelium-Dependent Relaxation
The following is a generalized protocol based on standard pharmacological procedures to assess the effect of this compound on vascular tone.
-
Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in a cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Aortic Ring Preparation: The aorta is cleaned of adhering connective and fatty tissue. Rings of approximately 2-3 mm in width are cut. For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
Contraction: The aortic rings are pre-contracted with an alpha-adrenergic agonist such as norepinephrine (B1679862) or phenylephrine (B352888) to induce a stable level of tone.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of an endothelin peptide (e.g., endothelin-1 or endothelin-3) are added to induce endothelium-dependent relaxation. To test the effect of this compound, the aortic rings are pre-incubated with the antagonist for a specified period before the addition of the endothelin peptide.
-
Data Analysis: The relaxation responses are measured as a percentage decrease from the pre-contracted tone.
Signaling Pathway
This compound exerts its effect by blocking the ETB receptor signaling pathway in endothelial cells. The activation of the ETB receptor by endothelin peptides typically leads to vasodilation. The diagram below illustrates this pathway, which is inhibited by this compound.
References
Unveiling the Endothelin-B Receptor Selectivity of IRL-1038: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of IRL-1038, a selective antagonist of the endothelin-B (ETB) receptor. By examining its binding affinity, detailing the experimental methodologies used for its characterization, and visualizing its place within the endothelin signaling pathway, this document provides a comprehensive resource for professionals in the field of drug discovery and development.
Quantitative Analysis of IRL-1038 Binding Affinity
The selectivity of a receptor antagonist is a critical determinant of its therapeutic potential and side-effect profile. For IRL-1038, its preferential binding to the ETB receptor over the ETA receptor is a key characteristic. While comprehensive quantitative data for a direct comparison is limited in publicly available literature, the existing data unequivocally supports its classification as a selective ETB antagonist.
| Compound | Receptor | Binding Affinity (Ki) |
| IRL-1038 | ETB | 6-11 nM[1] |
| IRL-1038 | ETA | Not Publicly Available |
Note: The binding affinity (Ki) for IRL-1038 at the ETA receptor is not readily found in the cited literature. Consequently, a quantitative selectivity ratio cannot be calculated at this time. However, functional studies consistently demonstrate its selective antagonism at ETB receptors. For instance, IRL-1038 has been shown to inhibit endothelin-induced, endothelium-dependent vascular relaxation, a process mediated by ETB receptors, at concentrations of 0.3-3 µM[2].
Core Experimental Protocols
The characterization of IRL-1038's selectivity relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in such studies.
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound (e.g., IRL-1038).
Objective: To determine the binding affinity (Ki) of IRL-1038 for ETA and ETB receptors.
Materials:
-
Cell membranes expressing either human ETA or ETB receptors.
-
Radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1).
-
Unlabeled IRL-1038 at various concentrations.
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Cells overexpressing the target receptor (ETA or ETB) are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled IRL-1038.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of IRL-1038 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
Functional assays assess the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. For Gq-coupled receptors like the endothelin receptors, measuring changes in intracellular calcium concentration is a common readout.
Objective: To evaluate the antagonistic activity of IRL-1038 at the ETB receptor.
Materials:
-
Cells co-expressing the ETB receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
ETB receptor agonist (e.g., endothelin-1 (B181129) or sarafotoxin S6c).
-
IRL-1038 at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Luminometer or fluorescence plate reader.
Methodology:
-
Cell Preparation: Cells are seeded in a multi-well plate and, if necessary, loaded with a fluorescent calcium indicator.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of IRL-1038 for a defined period.
-
Agonist Stimulation: An ETB receptor agonist is added to the wells to stimulate the receptor.
-
Signal Detection: The resulting change in light output (for aequorin-based assays) or fluorescence intensity (for fluorescent dye-based assays) is measured in real-time.
-
Data Analysis: The ability of IRL-1038 to inhibit the agonist-induced calcium mobilization is quantified, and an IC50 value for its functional antagonism is determined.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: ETB Receptor Signaling Pathway.
References
The Role of IRL 1038 in Vascular Biology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038, a potent and selective endothelin ETB receptor antagonist, has emerged as a critical tool in the field of vascular biology research. Its ability to specifically block the ETB receptor subtype allows for the precise dissection of the multifaceted roles of the endothelin system in regulating vascular tone, blood pressure, and endothelial function. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental findings, detailed protocols for its use in research, and a summary of its impact on our understanding of vascular physiology and pathophysiology.
Core Mechanism of Action
This compound is a competitive antagonist of the endothelin B (ETB) receptor. The endothelin system comprises three peptide ligands (ET-1, ET-2, and ET-3) and two major G protein-coupled receptor subtypes (ETA and ETB). In the vasculature, these receptors mediate distinct and often opposing effects.
-
ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by endothelin-1 (B181129) (ET-1) leads to potent and sustained vasoconstriction.
-
ETB Receptors: These receptors are found on both endothelial cells and vascular smooth muscle cells.
-
Endothelial ETB Receptors: Activation of these receptors stimulates the production and release of vasodilators, primarily nitric oxide (NO) and prostacyclin (PGI2), leading to vasorelaxation. This is a key mechanism for clearing circulating ET-1.
-
Vascular Smooth Muscle ETB Receptors: Their activation can contribute to vasoconstriction, although the predominant effect of systemic ETB receptor activation is vasodilation due to the endothelial response.
-
This compound selectively inhibits the ETB receptor, thereby blocking the signaling pathways associated with its activation. This selectivity makes it an invaluable tool for isolating and studying the specific contributions of the ETB receptor to vascular function.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound and the experimental conditions in which it has been studied.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 6-11 nM | Human Endothelin B Receptor | [1] |
| Functional Inhibition | 0.3 - 3 µM | Inhibition of endothelin-induced endothelium-dependent relaxation in isolated rat aorta | [2][3][4] |
Table 1: Pharmacological Properties of this compound
| Parameter | Value |
| NaCl | 118.0 - 119.0 mM |
| KCl | 4.7 mM |
| MgSO4 | 1.2 - 1.5 mM |
| KH2PO4 | 1.2 mM |
| CaCl2 | 2.5 mM |
| NaHCO3 | 25.0 mM |
| Glucose | 11.0 - 11.1 mM |
| pH | 7.4 |
| Gassing Mixture | 95% O2 / 5% CO2 |
Table 2: Composition of Krebs-Henseleit Solution for Isolated Tissue Experiments [5]
Signaling Pathways
The activation of endothelial ETB receptors by endothelins triggers a signaling cascade that culminates in vasodilation. This compound acts by blocking the initial step of this pathway.
Experimental Protocols
Isolated Rat Aortic Ring Preparation and Isometric Tension Measurement
This experiment assesses the effect of this compound on endothelin-induced vascular relaxation in a controlled ex vivo setting.
Methodology
-
Tissue Preparation:
-
Euthanize a male Wistar rat (200-300g) via an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution (see Table 2 for composition), continuously gassed with 95% O2 / 5% CO2.
-
Carefully clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length. For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.
-
-
Isometric Tension Recording:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
Assess the viability of the rings by contracting them with phenylephrine (B352888) (1 µM) or KCl (60 mM).
-
In endothelium-intact rings, verify endothelial integrity by observing relaxation in response to acetylcholine (B1216132) (1 µM) in pre-contracted rings. A relaxation of >80% is typically considered indicative of intact endothelium.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with an EC50 concentration of norepinephrine (B1679862) or phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of an ETB receptor agonist (e.g., endothelin-1 or sarafotoxin S6c) to elicit a dose-dependent relaxation.
-
To test the effect of this compound, incubate the aortic rings with a specific concentration of this compound (e.g., 0.3-3 µM) for 20-30 minutes before pre-contraction and subsequent addition of the ETB agonist.
-
Record the inhibition of the agonist-induced relaxation by this compound.
-
Measurement of Nitric Oxide (NO) Production
The Griess assay is a common colorimetric method to indirectly measure NO production by quantifying its stable metabolite, nitrite (B80452).
Methodology
-
Sample Collection:
-
Collect the supernatant from cultured endothelial cells or the perfusate from isolated organ experiments.
-
For tissue samples, homogenize the tissue in an appropriate buffer and centrifuge to obtain a clear supernatant.
-
-
Griess Reagent Preparation:
-
Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare fresh daily and protect from light.
-
-
Assay Procedure:
-
Pipette 50 µL of sample and standards (sodium nitrite, 0-100 µM) into a 96-well plate.
-
Add 50 µL of the Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement of Cyclic GMP (cGMP)
An Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying cGMP levels in biological samples.
Methodology
-
Sample Preparation:
-
Rapidly freeze tissue samples in liquid nitrogen to prevent cGMP degradation.
-
Homogenize the frozen tissue in 0.1 M HCl or 5% trichloroacetic acid.
-
Centrifuge the homogenate and collect the supernatant.
-
The pH of the supernatant may need to be neutralized. Follow the specific instructions of the commercial ELISA kit being used.
-
-
ELISA Procedure (General Principle):
-
This is a competitive immunoassay. cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Add the anti-cGMP antibody and the labeled cGMP.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that reacts with the label on the cGMP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.
-
Calculate the cGMP concentration based on a standard curve.
-
In Vivo Studies
General Protocol for In Vivo Hemodynamic Assessment
-
Animal Model: Anesthetized or conscious male Wistar or Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Instrumentation: Catheters are implanted in the carotid artery or femoral artery for direct blood pressure measurement and in the jugular vein for intravenous drug administration.
-
Procedure:
-
After a stabilization period, baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
This compound or vehicle is administered intravenously as a bolus or continuous infusion at varying doses.
-
MAP and HR are continuously monitored to determine the dose-dependent effects of this compound.
-
To assess the antagonistic effect, an ETB receptor agonist can be administered before and after this compound to observe the blunting of the agonist-induced hypotensive response.
-
Conclusion
This compound is a powerful and selective tool for investigating the role of the ETB receptor in vascular biology. Its use in a variety of in vitro and ex vivo experimental models has been instrumental in elucidating the signaling pathways that govern endothelium-dependent vasodilation and the complex interplay of the endothelin system in maintaining vascular homeostasis. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in future research, ultimately contributing to a deeper understanding of vascular physiology and the development of novel therapeutic strategies for cardiovascular diseases.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of endothelium-dependent relaxation in the rat aorta by IRL 1620, a novel and selective agonist at the endothelin ETB receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of endothelium-dependent relaxation in the rat aorta by IRL 1620, a novel and selective agonist at the endothelin ETB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.7. Fabrication and Preparation of Rat Thoracic Aortic Rings [bio-protocol.org]
Preliminary Studies on the Effects of IRL 1038: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038, identified as [Cys11,Cys15]endothelin-1(11-21), is a selective antagonist of the endothelin B (ETB) receptor.[1][2] Preliminary preclinical research, primarily from in vitro studies on isolated rat aorta, has elucidated its inhibitory effects on endothelin-induced vascular relaxation. This document provides a comprehensive overview of the available data on this compound, detailing its mechanism of action, experimental protocols, and a summary of its observed effects. The information presented herein is based on foundational studies and is intended to serve as a technical guide for researchers in pharmacology and drug development.
Core Mechanism of Action
This compound functions as a competitive antagonist at the ETB receptor. In the vascular endothelium, the activation of ETB receptors by endothelins (such as endothelin-1 (B181129) and endothelin-3) typically triggers a signaling cascade that results in the production of nitric oxide (NO), a potent vasodilator.[3][4][5] This leads to the relaxation of the underlying smooth muscle and an increase in blood vessel diameter. This compound selectively blocks this action, thereby inhibiting the endothelium-dependent relaxation mediated by ETB receptor activation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound as observed in preliminary studies. The data is derived from experiments on isolated rat aorta pre-contracted with norepinephrine (B1679862).
| Experimental Condition | Agent | Concentration(s) | Observed Effect on Isolated Rat Aorta | Citation |
| Endothelium-dependent relaxation | Endothelin-1 / Endothelin-3 | Similar to contractile concentrations | Induced relaxation in norepinephrine-stimulated aorta. | |
| Inhibition of relaxation | This compound | 0.3-3 µM | Inhibited the endothelium-dependent relaxation induced by endothelins. | |
| Effect on contractility (with endothelium) | This compound | 3 µM | Augmented the contractile effects of endothelins. | |
| Effect on contractility (without endothelium) | Endothelin-1 / Endothelin-3 | Not specified | Contractile effects were augmented. | |
| Selectivity | This compound | Not specified | Did not inhibit relaxation induced by carbachol (B1668302). | |
| Intrinsic activity | This compound | Not specified | Did not change muscle tension on its own. |
Signaling Pathway
The following diagram illustrates the signaling pathway of the endothelin B receptor leading to vasodilation and the point of inhibition by this compound.
Caption: ETB receptor signaling pathway leading to vasodilation and its inhibition by this compound.
Experimental Protocols
The following is a detailed methodology for the key in vitro experiment cited in the preliminary studies of this compound, based on standard protocols for isolated rat aorta preparations.
Objective: To determine the effect of this compound on endothelin-induced endothelium-dependent vascular relaxation.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit buffer (composition in mM: NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4)
-
Norepinephrine
-
Endothelin-1
-
Endothelin-3
-
This compound
-
Carbachol
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize male Wistar rats via an approved method.
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 4-5 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a small wire or wooden stick.
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Apply a basal tension of 1.5-2.0 g to the aortic rings and allow them to equilibrate for at least 60 minutes.
-
During equilibration, wash the rings with fresh buffer every 15-20 minutes.
-
To check the viability of the smooth muscle, induce a contraction with a high-potassium solution (e.g., 70 mM KCl).
-
To assess the integrity of the endothelium, pre-contract the rings with a submaximal concentration of norepinephrine (e.g., 0.1 µM) and then induce relaxation with acetylcholine (B1216132) or carbachol (e.g., 1 µM). A relaxation of >80% indicates a functional endothelium.
-
-
Experimental Protocol:
-
Pre-contract the aortic rings with a stable, submaximal concentration of norepinephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of endothelin-1 or endothelin-3 to induce endothelium-dependent relaxation.
-
To test the effect of this compound, incubate the aortic rings with this compound (0.3-3 µM) for a specified period (e.g., 20-30 minutes) before pre-contraction with norepinephrine.
-
Repeat the cumulative addition of endothelin-1 or endothelin-3 in the presence of this compound.
-
To assess selectivity, perform a similar protocol using carbachol to induce relaxation in the presence and absence of this compound.
-
To determine any intrinsic activity, add this compound to the organ bath without any pre-contracting agent and observe for any changes in muscle tension.
-
-
Data Analysis:
-
Record the changes in isometric tension using the force-displacement transducers.
-
Express the relaxation responses as a percentage of the pre-contraction induced by norepinephrine.
-
Compare the concentration-response curves for endothelins in the presence and absence of this compound.
-
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental workflow for assessing the effects of this compound on isolated rat aorta.
Conclusion and Future Directions
The preliminary in vitro data on this compound demonstrate its potent and selective antagonism of the ETB receptor, specifically inhibiting endothelium-dependent vasodilation. The foundational studies provide a clear, albeit limited, understanding of its mechanism of action at the tissue level. Further research is warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound in in vivo models. Investigating its effects in various vascular beds and its potential therapeutic applications in diseases characterized by endothelial dysfunction could be promising avenues for future studies. The detailed protocols and summarized data in this whitepaper offer a solid foundation for designing such subsequent investigations.
References
- 1. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular endothelin type B receptor-driven Ca2+ signal elicits nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor subtype B mediates synthesis of nitric oxide by cultured bovine endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Basic Research Applications of IRL 1038
For Researchers, Scientists, and Drug Development Professionals
Core Summary
IRL 1038 is a potent and selective antagonist of the endothelin B (ETB) receptor, a G-protein coupled receptor integral to vascular homeostasis. This technical guide provides a comprehensive overview of the fundamental research applications of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate the physiological and pathophysiological roles of the ETB receptor.
Mechanism of Action
This compound functions as a competitive antagonist at the ETB receptor. By binding to the receptor, it prevents the endogenous ligand, endothelin-1 (B181129) (ET-1), from activating downstream signaling cascades. The ETB receptor is primarily located on endothelial cells and vascular smooth muscle cells. On endothelial cells, its activation by ET-1 typically leads to the production of vasodilators, primarily nitric oxide (NO), through an increase in intracellular calcium. In contrast, ETB receptors on smooth muscle cells can mediate vasoconstriction. This compound, by blocking these receptors, allows for the specific investigation of ETB receptor-mediated effects in various experimental systems.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.
| Parameter | Value | Species | Tissue/Cell Type | Assay Type | Reference |
| Binding Affinity (Ki) | 6-11 nM | Not Specified | Not Specified | Radioligand Binding Assay | [1][2] |
| Functional Inhibition | 0.3-3 µM | Rat | Isolated Aorta | Vascular Relaxation Assay | [3] |
Signaling Pathways
This compound is instrumental in dissecting the signaling pathways initiated by ETB receptor activation. The following diagram illustrates the primary signaling cascade that is inhibited by this compound in endothelial cells.
Caption: ETB receptor signaling pathway in endothelial cells.
Experimental Workflows & Protocols
This compound is a valuable tool in a variety of in vitro and ex vivo experimental settings. Below are diagrams and detailed protocols for key applications.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the ETB receptor.
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing ETB receptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) and a range of concentrations of unlabeled this compound.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Isolated Aortic Ring Assay
This ex vivo assay assesses the functional effect of this compound on vascular tone.
Caption: Workflow for an isolated aortic ring assay.
Protocol:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.
-
Pre-constriction: Constrict the aortic rings with a submaximal concentration of an alpha-adrenergic agonist, such as phenylephrine.
-
Relaxation: Once a stable contraction is achieved, cumulatively add increasing concentrations of ET-1 to induce endothelium-dependent relaxation.
-
Antagonism: In a separate set of rings, pre-incubate with this compound (e.g., for 30 minutes) before adding ET-1.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction. Construct concentration-response curves for ET-1 in the absence and presence of this compound to determine the potency of this compound as an antagonist.[3]
Intracellular Calcium Measurement
This assay measures the ability of this compound to block ET-1-induced increases in intracellular calcium in endothelial cells.
Protocol:
-
Cell Culture: Culture endothelial cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Imaging: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric calcium imaging.
-
Stimulation: Perfuse the cells with a baseline physiological solution. Then, stimulate the cells with ET-1 in the absence or presence of pre-incubated this compound.
-
Data Acquisition: Record the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the ratio of fluorescence intensities to determine the intracellular calcium concentration. Compare the ET-1-induced calcium response in the presence and absence of this compound.
Nitric Oxide (NO) Release Assay
This assay quantifies the inhibitory effect of this compound on ET-1-stimulated NO production from endothelial cells.
Protocol:
-
Cell Culture: Culture endothelial cells in multi-well plates.
-
Treatment: Pre-incubate the cells with this compound for a designated time, followed by stimulation with ET-1.
-
Sample Collection: Collect the cell culture supernatant at various time points.
-
NO Measurement: Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent or a more sensitive chemiluminescence-based NO analyzer.
-
Data Analysis: Compare the amount of NO produced in response to ET-1 in the presence and absence of this compound.
Conclusion
This compound is a critical pharmacological tool for elucidating the complex roles of the ETB receptor in health and disease. Its selectivity allows for the precise dissection of ETB-mediated signaling and functional responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust experiments aimed at furthering our understanding of the endothelin system.
References
- 1. Endothelin receptors mediating functional responses in human small arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin B receptor dysfunction mediates elevated myogenic tone in cerebral arteries from aged male Fischer 344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of IRL 1038 in Isolated Rat Aorta Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038 is a potent and selective antagonist of the endothelin B (ETB) receptor.[1] In vascular physiology, the ETB receptor, when stimulated by endothelins, mediates endothelium-dependent vasodilation, primarily through the release of nitric oxide (NO). These application notes provide a comprehensive guide for utilizing this compound in isolated rat aorta experiments to investigate ETB receptor pharmacology. The protocols outlined below cover the isolation of the rat thoracic aorta, the setup of an organ bath system, and the experimental procedures to characterize the antagonistic properties of this compound.
Mechanism of Action
In the vasculature, endothelin-1 (B181129) (ET-1) can induce both vasoconstriction and vasodilation through its interaction with two receptor subtypes: ETA and ETB. While ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction, ETB receptors are found on both endothelial and smooth muscle cells. The endothelial ETB receptors are of particular interest as their activation leads to the production of vasodilators, including nitric oxide (NO) and prostacyclin. This compound selectively blocks these endothelial ETB receptors, thereby inhibiting the vasorelaxant response to ETB receptor agonists. This makes this compound a valuable tool for isolating and studying the ETB receptor-mediated signaling pathway in vascular tissues.
Signaling Pathway of ETB Receptor-Mediated Vasodilation
The activation of endothelial ETB receptors by an agonist (e.g., Endothelin-1 or IRL 1620) initiates a signaling cascade that results in vasodilation. This process is inhibited by this compound.
Caption: ETB receptor signaling pathway leading to vasodilation.
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-300 g).
-
This compound: ([Cys11,Cys15]endothelin-1(11-21))
-
ETB receptor agonist: IRL 1620 (Suc-[Glu9, Ala11,15] endothelin-1 (8-21)) or Endothelin-1.
-
Vasoconstrictor: Norepinephrine (NE) or Phenylephrine (PE).
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution:
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.1 mM
-
-
High Potassium Solution (for viability check): PSS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).
-
Gases: 95% O2 / 5% CO2 mixture.
-
Tools: Dissection instruments, organ bath system with force-displacement transducers, data acquisition system.
Preparation of Solutions
-
Physiological Salt Solution (PSS): Prepare fresh daily and continuously bubble with 95% O2 / 5% CO2 to maintain a pH of ~7.4.
-
This compound Stock Solution: Due to its peptide nature, reconstitute lyophilized this compound in sterile distilled water or a suitable buffer to a stock concentration of 1 mM. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentrations in PSS.
-
Agonist and Vasoconstrictor Stock Solutions: Prepare stock solutions of IRL 1620, Endothelin-1, Norepinephrine, and Phenylephrine in distilled water or appropriate solvents as recommended by the supplier. Store as aliquots at -20°C.
Protocol for Isolated Rat Aorta Preparation
-
Euthanize the rat using a method approved by the institutional animal care and use committee.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the heart to the diaphragm, minimizing stretching and damage.
-
Immediately place the isolated aorta in cold PSS.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-4 mm in length.
-
For experiments requiring an intact endothelium, handle the rings with extreme care to avoid damaging the intimal surface. For endothelium-denuded rings, gently rub the inner surface with a fine wire or wooden stick.
-
Mount the aortic rings in an organ bath chamber filled with PSS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. The rings should be suspended between two stainless steel hooks, with one attached to a fixed support and the other to a force transducer.
Experimental Workflow
References
Application Notes and Protocols for IRL 1038 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of IRL 1038, a potent and selective endothelin B (ETB) receptor antagonist.[1][2] The provided methodologies are designed for researchers in immunology, oncology, and pharmacology to investigate the potential modulatory effects of this compound on Natural Killer (NK) cell functions.
Introduction
This compound is a selective antagonist of the endothelin B (ETB) receptor.[1] While its primary characterized role is in the regulation of vascular tone[1], emerging research suggests a potential role for the endothelin axis in modulating immune responses. These protocols outline the necessary steps to investigate the hypothesis that ETB receptor signaling may influence the activity of Natural Killer (NK) cells, a critical component of the innate immune system responsible for targeting and eliminating malignant and virally infected cells.[3][4] The following in vitro assays are designed to assess the impact of this compound on key NK cell functions, including cytotoxicity, degranulation, and cytokine production.
Experimental Protocols
NK Cell Isolation and Phenotyping
Objective: To isolate a pure population of NK cells from peripheral blood mononuclear cells (PBMCs) and confirm their identity using flow cytometry.
Methodology:
-
PBMC (B10772833) Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.
-
NK Cell Enrichment: Enrich for NK cells using a negative selection magnetic-activated cell sorting (MACS) kit, which depletes non-NK cells.
-
Phenotypic Analysis:
Data Presentation:
| Marker | Expected Phenotype | Purpose |
| CD3 | Negative | Exclusion of T cells |
| CD56 | Positive | Identification of NK cells |
| CD16 | Positive/Negative | Further subtyping of NK cells |
dot graph "Experimental_Workflow_for_NK_Cell_Isolation_and_Phenotyping" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_isolation" { label="NK Cell Isolation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="Healthy Donor\nWhole Blood"]; pbmc [label="PBMC Isolation\n(Ficoll-Paque)"]; nk_enrich [label="NK Cell Enrichment\n(Negative Selection)"]; start -> pbmc -> nk_enrich; }
subgraph "cluster_phenotyping" { label="Phenotypic Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; staining [label="Antibody Staining\n(CD3, CD56, CD16)"]; flow [label="Flow Cytometry\nAcquisition"]; analysis [label="Data Analysis\n(Purity Assessment)"]; staining -> flow -> analysis; }
nk_enrich -> staining [label="Isolated NK Cells"]; }
Caption: Workflow for NK cell isolation and subsequent phenotypic analysis.
NK Cell Cytotoxicity Assay
Objective: To determine the effect of this compound on the cytotoxic capacity of NK cells against a target cancer cell line.
Methodology:
-
Target Cell Preparation: Label a suitable target cancer cell line (e.g., K562) with a fluorescent dye such as Calcein AM.
-
Co-culture:
-
Seed the labeled target cells in a 96-well plate.
-
Pre-incubate isolated NK cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified time (e.g., 1-4 hours).
-
Add the pre-treated NK cells to the target cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
-
Incubation: Co-culture the cells for 4 hours at 37°C.
-
Data Acquisition: Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader.
-
Analysis: Calculate the percentage of specific lysis for each condition.
Data Presentation:
| This compound Conc. (µM) | E:T Ratio 1:1 (% Lysis) | E:T Ratio 5:1 (% Lysis) | E:T Ratio 10:1 (% Lysis) |
| 0 (Vehicle) | |||
| 0.1 | |||
| 1 | |||
| 10 |
dot graph "NK_Cell_Cytotoxicity_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; target_prep [label="Label Target Cells\n(e.g., K562 with Calcein AM)"]; nk_prep [label="Pre-treat NK Cells\n(this compound or Vehicle)"]; }
subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; coculture [label="Co-culture NK and Target Cells\n(Varying E:T Ratios)"]; incubation [label="Incubate for 4 hours"]; measurement [label="Measure Target Cell Lysis\n(Fluorescence)"]; analysis [label="Calculate % Specific Lysis"]; coculture -> incubation -> measurement -> analysis; }
target_prep -> coculture; nk_prep -> coculture; }
Caption: Workflow for assessing NK cell-mediated cytotoxicity.
NK Cell Degranulation (CD107a) Assay
Objective: To assess the effect of this compound on NK cell degranulation, a prerequisite for cytotoxic granule release.
Methodology:
-
Cell Preparation: Prepare NK cells and target cells as described in the cytotoxicity assay.
-
Co-culture with Antibody: In the presence of varying concentrations of this compound, co-culture NK cells and target cells. Add a fluorescently labeled anti-CD107a antibody to the culture medium.
-
Incubation: Incubate for 4 hours at 37°C.
-
Staining: After incubation, stain the cells for surface markers (CD3, CD56) to identify the NK cell population.
-
Flow Cytometry: Analyze the expression of CD107a on the surface of NK cells (CD3-CD56+) by flow cytometry.
Data Presentation:
| This compound Conc. (µM) | % CD107a+ NK Cells |
| 0 (Vehicle) | |
| 0.1 | |
| 1 | |
| 10 |
Cytokine Release Assay (IFN-γ)
Objective: To measure the effect of this compound on the production and secretion of Interferon-gamma (IFN-γ) by activated NK cells.[3]
Methodology:
-
NK Cell Stimulation:
-
Plate isolated NK cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the NK cells with a cytokine cocktail (e.g., IL-12 and IL-18) or by co-culturing with target cells.
-
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IFN-γ in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Data Presentation:
| This compound Conc. (µM) | IFN-γ Concentration (pg/mL) |
| 0 (Vehicle) | |
| 0.1 | |
| 1 | |
| 10 |
Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might modulate NK cell function. This is based on its known mechanism as an ETB receptor antagonist and general principles of signal transduction.
dot graph "Hypothesized_IRL1038_Signaling_Pathway_in_NK_Cells" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#F1F3F4";
}
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#F1F3F4";
}
Modulation -> { Cytotoxicity [label="Cytotoxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokine_Release [label="Cytokine Release\n(e.g., IFN-γ)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } [arrowhead=odot, color="#5F6368", style=dashed, label="Modulates"]; }
Caption: Hypothesized signaling pathway of this compound in NK cells.
Disclaimer
The protocols and pathways described herein are intended for research purposes only. They represent a scientifically guided approach to investigating the effects of this compound on NK cell function in vitro. Researchers should optimize these protocols based on their specific experimental conditions and cell systems. The hypothesized signaling pathway is a conceptual model and requires experimental validation.
References
- 1. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Killer (NK) Cell Assays - Natural Killer (NK) Cell Assays - ICE Bioscience [en.ice-biosci.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. criver.com [criver.com]
Application Notes and Protocols for IRL 1038 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IRL 1038, a selective endothelin B (ETB) receptor antagonist, in smooth muscle contraction assays. This document outlines the mechanism of action of this compound, presents its key quantitative data, and offers detailed protocols for its application in both isolated tissue bath and cell-based contraction assays.
Introduction to this compound
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor, with a Ki value ranging from 6 to 11 nM[1][2]. Endothelin-1 (ET-1) is a powerful vasoconstrictor that acts through two receptor subtypes: ETA and ETB[3]. While ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, ETB receptors are found on both endothelial and smooth muscle cells and have more complex roles[3]. On endothelial cells, ETB receptor activation by ET-1 leads to the release of vasodilators like nitric oxide (NO), causing smooth muscle relaxation[4]. In some vascular smooth muscle, direct stimulation of ETB receptors can lead to contraction[5]. This compound is a valuable tool for dissecting the specific role of the ETB receptor in these processes. In isolated rat aorta, this compound has been shown to selectively inhibit endothelin-induced, endothelium-dependent vascular relaxation at concentrations between 0.3 and 3 µM[6].
Quantitative Data for this compound
For ease of comparison, the following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Ki | 6-11 nM | Not Specified | Radioligand Binding | [1][2] |
| Effective Concentration | 0.3 - 3 µM | Rat Aorta | Isolated Tissue Bath | [6] |
Signaling Pathways
The following diagrams illustrate the signaling pathway of the endothelin B receptor and the experimental workflow for a smooth muscle contraction assay.
Experimental Protocols
Two common methods for assessing smooth muscle contraction are the isolated tissue bath for ex vivo tissue preparations and the collagen gel contraction assay for in vitro cell cultures.
Protocol 1: Isolated Aortic Ring Contraction Assay
This protocol is adapted from methodologies used for studying vascular reactivity in isolated arteries[6][7].
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (B352888) or Norepinephrine (B1679862) (for pre-contraction)
-
Endothelin-1
-
This compound
-
Isolated tissue bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length. For endothelium-denuded preparations, gently rub the intimal surface with a fine wire or wooden stick.
-
-
Experimental Setup:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl to check for viability.
-
To assess endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (B1216132) (10 µM). Relaxation of more than 80% indicates an intact endothelium.
-
-
This compound Incubation and ET-1 Stimulation (for relaxation studies):
-
Wash the tissues and allow them to return to baseline tension.
-
Pre-contract the rings with norepinephrine or another suitable contractile agent.
-
Once a stable contraction is achieved, incubate the tissues with this compound (e.g., 0.3-3 µM) or vehicle control for 20-30 minutes[6].
-
Add cumulative concentrations of Endothelin-1 to generate a dose-response curve for relaxation.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation responses as a percentage of the pre-contraction induced by norepinephrine.
-
Compare the dose-response curves in the presence and absence of this compound to determine its inhibitory effect.
-
Protocol 2: Vascular Smooth Muscle Cell (VSMC) Collagen Gel Contraction Assay
This protocol is based on established methods for assessing cell-mediated collagen contraction[8][9][10].
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Type I collagen solution (e.g., rat tail collagen)
-
Neutralization solution (e.g., sterile NaOH)
-
24-well cell culture plates
-
Endothelin-1
-
This compound
Procedure:
-
Cell Culture:
-
Culture VSMCs in appropriate growth medium until they reach 80-90% confluency.
-
-
Collagen Gel Preparation and Cell Seeding:
-
On ice, mix the type I collagen solution with the appropriate amount of neutralization solution and 10x PBS or DMEM to achieve a final collagen concentration of 1-2 mg/mL.
-
Trypsinize and resuspend the VSMCs in serum-free medium at a concentration of 2-5 x 10^5 cells/mL.
-
Mix the cell suspension with the neutralized collagen solution at a ratio of 1:4 (cells:collagen).
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate, avoiding air bubbles.
-
Incubate the plate at 37°C for 1 hour to allow for collagen polymerization.
-
-
Contraction Assay:
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 1 mL of serum-free medium containing either this compound at the desired concentration or vehicle control to each well.
-
Add Endothelin-1 to the appropriate wells to stimulate contraction.
-
Incubate the plate at 37°C.
-
-
Data Acquisition and Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), capture images of the gels.
-
Measure the diameter of the collagen gels using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial gel size.
-
Compare the contraction in the presence of ET-1 with and without this compound to quantify the inhibitory effect.
-
Application Notes
-
Specificity: this compound is a selective antagonist for the ETB receptor, making it a valuable tool to differentiate the effects of ETB receptor activation from those of the ETA receptor.
-
Solubility: Prepare stock solutions of this compound in a suitable solvent, such as water or a buffer, and make further dilutions in the appropriate physiological solution for the assay.
-
Controls: Always include appropriate vehicle controls in your experiments. For isolated tissue assays, time-matched control tissues not exposed to this compound should be run in parallel.
-
Concentration Range: The optimal concentration of this compound may vary depending on the tissue, cell type, and experimental conditions. It is recommended to perform a concentration-response curve to determine the most effective concentration for your specific application. The literature suggests a working concentration in the range of 0.3-3 µM for isolated rat aorta[6].
-
Limitations: The response to ET-1 and the effect of this compound can vary between different vascular beds and species. Results obtained in one model may not be directly translatable to others.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Endothelin-1-induced contraction and relaxation of isolated rat basilar artery: effect of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. ahajournals.org [ahajournals.org]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for the Pharmacological Profiling of IRL 1038
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038 is a synthetic peptide, [Cys11,Cys15]endothelin-1(11-21), that acts as a selective antagonist for the endothelin B (ETB) receptor.[1] The endothelin system, which includes endothelin peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), plays a critical role in vascular homeostasis and is implicated in the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension. This compound's selectivity for the ETB receptor makes it a valuable tool for elucidating the specific roles of this receptor subtype in physiological and pathological processes. These application notes provide a detailed experimental design for the comprehensive pharmacological profiling of this compound.
Pharmacological Profile of this compound
The following tables summarize the key pharmacological parameters of this compound. For comparative purposes, data for BQ-788, another well-characterized selective ETB receptor antagonist, is also included where available.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) |
| This compound | ETB | [125I]ET-1 | Not Specified | 6 - 11[2][3][4] |
| BQ-788 | ETB | [125I]ET-1 | Human Girardi heart cells | ~1.2 (IC50)[5] |
| BQ-788 | ETA | [125I]ET-1 | Human neuroblastoma SK-N-MC cells | ~1300 (IC50) |
Table 2: In Vitro Functional Antagonism
| Compound | Assay Type | Agonist | Cell Line | Parameter | Value |
| This compound | Endothelium-dependent vascular relaxation | Endothelin-1/Endothelin-3 | Isolated rat aorta | Inhibition | 0.3 - 3 µM |
| BQ-788 | Vasoconstriction | ETB-selective agonist | Isolated rabbit pulmonary arteries | pA2 | 8.4 |
Signaling Pathways and Experimental Workflows
To fully characterize the pharmacological profile of this compound, a series of in vitro experiments are recommended. These include receptor binding assays to determine its affinity and selectivity, and functional assays to assess its potency and mechanism of action as an antagonist.
Endothelin B (ETB) Receptor Signaling Pathway
The ETB receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gq, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key second messenger mediating many of the cellular responses to endothelin.
Caption: ETB receptor signaling pathway.
Experimental Workflow for Pharmacological Profiling
A logical workflow for characterizing this compound involves a tiered approach, starting with binding assays to confirm target engagement and selectivity, followed by functional assays to determine its antagonistic properties.
Caption: Experimental workflow for this compound profiling.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the ETB receptor.
Materials:
-
Cell Membranes: Membranes from a cell line recombinantly expressing the human ETB receptor (e.g., CHO or HEK293 cells) or from tissues with high ETB receptor density.
-
Radioligand: [125I]ET-1 (specific activity ~2000 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compound: Unlabeled ET-1 or BQ-788.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Dilute the [125I]ET-1 in assay buffer to a final concentration of approximately 0.1-0.2 nM.
-
-
Assay Incubation:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled ET-1 (for non-specific binding).
-
50 µL of the test compound (this compound) or reference compound at various concentrations.
-
50 µL of [125I]ET-1.
-
100 µL of the membrane suspension.
-
-
Incubate the plate at 25°C for 60-120 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (Functional Antagonism)
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by an ETB receptor agonist.
Materials:
-
Cell Line: A cell line stably expressing the human ETB receptor and a G protein that couples to the calcium signaling pathway (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Agonist: Endothelin-1 (ET-1) or a selective ETB agonist like IRL-1620.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent the efflux of the dye from the cells.
-
Black-walled, clear-bottom 96- or 384-well plates.
-
Fluorescent plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Preparation:
-
Plate the cells in the black-walled microplates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.
-
Prepare a plate containing serial dilutions of this compound and a plate with the agonist (ET-1) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Add the agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
-
Conclusion
The experimental design and protocols outlined in these application notes provide a robust framework for the detailed pharmacological profiling of this compound. By systematically determining its binding affinity, functional potency, and selectivity, researchers can gain a comprehensive understanding of its interaction with the ETB receptor. This information is crucial for its application as a research tool and for any potential therapeutic development.
References
- 1. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 内皮素B受体拮抗剂 | MCE [medchemexpress.cn]
- 5. rndsystems.com [rndsystems.com]
Application Notes and Protocols for Cell Culture Assays Using IRL-1038
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL-1038 is a potent and selective antagonist of the Endothelin B (ETB) receptor. The endothelin axis, particularly the ETB receptor, is implicated in various physiological and pathological processes, including vasoconstriction, cell proliferation, and migration. In the context of oncology, the ETB receptor has emerged as a potential therapeutic target in several cancers, including glioma and melanoma, where it is often overexpressed and contributes to tumor progression. These application notes provide detailed protocols for utilizing IRL-1038 in a suite of cell-based assays to investigate its effects on cell viability, proliferation, apoptosis, and migration.
Mechanism of Action: ETB Receptor Antagonism
Endothelin-1 (ET-1), upon binding to the ETB receptor on various cell types, can trigger multiple downstream signaling cascades. These pathways can influence cell survival, proliferation, and motility. IRL-1038 acts by competitively binding to the ETB receptor, thereby blocking the binding of its natural ligand, ET-1, and inhibiting the subsequent intracellular signaling.
Caption: ETB Receptor Signaling Pathway and Inhibition by IRL-1038.
Data Presentation
The following tables are templates for summarizing quantitative data from the described assays. Specific values for IRL-1038 would need to be determined experimentally.
Table 1: Effect of IRL-1038 on Cell Viability (IC50 Values)
| Cell Line | IRL-1038 IC50 (µM) after 72h |
| U-87 MG (Glioblastoma) | To be determined |
| A375 (Melanoma) | To be determined |
| Normal Human Astrocytes | To be determined |
Table 2: Effect of IRL-1038 on Cell Proliferation
| Cell Line | IRL-1038 Conc. (µM) | % Inhibition of Proliferation (CFSE) | % Decrease in BrdU Incorporation |
| U-87 MG | Dose range | To be determined | To be determined |
| A375 | Dose range | To be determined | To be determined |
Table 3: Effect of IRL-1038 on Apoptosis
| Cell Line | IRL-1038 Conc. (µM) | % Apoptotic Cells (TUNEL Assay) |
| U-87 MG | Dose range | To be determined |
| A375 | Dose range | To be determined |
Table 4: Effect of IRL-1038 on Cell Migration
| Cell Line | IRL-1038 Conc. (µM) | % Inhibition of Wound Closure (24h) |
| U-87 MG | Dose range | To be determined |
| A375 | Dose range | To be determined |
Experimental Protocols
The following are detailed protocols for assessing the effects of IRL-1038 on various cellular functions. It is recommended to use appropriate cancer cell lines (e.g., U-87 MG for glioblastoma, A375 for melanoma) and a relevant normal cell line (e.g., normal human astrocytes) as a control.
Cell Viability Assay (Calcein AM)
This assay determines the number of viable cells in a culture by measuring the activity of intracellular esterases.
Workflow:
Caption: Workflow for the Calcein AM Cell Viability Assay.
Materials:
-
IRL-1038
-
Calcein AM dye
-
Appropriate cell culture medium and serum
-
96-well black, clear-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of IRL-1038 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the IRL-1038 dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Prepare a 2 µM working solution of Calcein AM in PBS.
-
Wash the cells once with PBS.
-
Add 100 µL of the Calcein AM working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~525 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Proliferation Assay (CFSE)
This assay measures the number of cell divisions by tracking the dilution of the fluorescent dye CFSE.
Workflow:
Caption: Workflow for the CFSE Cell Proliferation Assay.
Materials:
-
IRL-1038
-
CellTrace™ CFSE Cell Proliferation Kit
-
Cell culture medium and serum
-
PBS
-
FACS tubes
-
Flow cytometer
Protocol:
-
Harvest and wash cells, then resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
Add CFSE to a final concentration of 5 µM and incubate for 20 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
Seed the labeled cells into culture plates and allow them to adhere.
-
Treat the cells with various concentrations of IRL-1038.
-
Incubate for 72 hours.
-
Harvest the cells, wash with PBS, and fix with 4% paraformaldehyde.
-
Analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
Apoptosis Assay (TUNEL)
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow:
Application Notes and Protocols for IRL 1038 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IRL 1038 is a potent and selective antagonist of the Endothelin B (ETB) receptor.[1][2] As a member of the endothelin receptor antagonist family, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the ETB receptor in various systems. These application notes provide an overview of the administration of this compound in animal models, primarily focusing on rodent species, based on available research. While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, this document consolidates existing knowledge and provides detailed protocols for its application in preclinical research.
Data Presentation
In Vitro/Ex Vivo Efficacy of this compound
The following table summarizes the effective concentrations of this compound from studies on isolated rat tissues. This data is crucial for dose-range finding in initial in vivo experiments.
| Parameter | Animal Model | Tissue | Concentration Range | Observed Effect | Reference |
| Inhibition of ET-induced relaxation | Wistar Rat | Aorta | 0.3 - 3 µM | Inhibition of endothelium-dependent vascular relaxation | [1] |
| Enhancement of ET-1 vasoconstriction | Sprague-Dawley Rat | Heart | Not specified | Significantly enhanced endothelin-1-evoked coronary vasoconstriction | [2] |
Experimental Protocols
The following protocols are generalized templates for the administration of this compound to rodent models. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the physicochemical properties of their this compound formulation.
Protocol 1: Intravenous (IV) Administration in Rats
This protocol is designed for the systemic delivery of this compound to assess its acute cardiovascular or other systemic effects.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS with a solubilizing agent if necessary)
-
Syringes and needles (23-25 gauge)
-
Animal restraint device
-
Anesthetic (if required by the protocol)
Procedure:
-
Formulation: Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume not exceeding 5 ml/kg for a bolus injection.
-
Animal Preparation: Anesthetize the rat if necessary and place it in a supine position. The tail is commonly used for intravenous injections.
-
Vessel Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert the needle into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Administration: Inject the this compound solution slowly. Monitor the animal for any signs of distress.
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor its recovery.
Protocol 2: Intraperitoneal (IP) Administration in Rats
This route offers a simpler alternative to IV injection for systemic administration, although absorption may be slower and less complete.
Materials:
-
This compound
-
Sterile vehicle
-
Syringes and needles (23-25 gauge)
-
Animal restraint device
Procedure:
-
Formulation: Prepare a sterile solution of this compound. The volume should not exceed 10 ml/kg.
-
Animal Restraint: Manually restrain the rat, ensuring control of the head and body. The animal should be positioned to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
-
Injection: Insert the needle at a 30-40 degree angle. Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Administration: Inject the solution into the peritoneal cavity.
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualizations
Signaling Pathway of the ETB Receptor
The following diagram illustrates the primary signaling cascade initiated by the activation of the Endothelin B receptor. This compound acts as an antagonist, blocking these downstream effects.
Caption: ETB Receptor Signaling Pathway and this compound Antagonism.
Experimental Workflow for In Vivo Administration
This diagram outlines a typical workflow for an acute in vivo study involving this compound.
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of endothelin-1-induced vascular effects in the rat heart by using endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IRL 1038 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for IRL 1038. The following information addresses common solubility and stability issues to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Endothelin B (ETB) receptor. It functions by blocking the binding of endothelin peptides to the ETB receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological and pathological roles of the ETB receptor.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, lyophilized this compound should be stored desiccated at -20°C. This minimizes degradation from moisture and ambient temperatures.
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
Initial solubility testing of a small amount of the peptide is highly recommended before dissolving the entire sample. Based on available data and general peptide solubility principles, the following solvents can be considered:
-
20% Acetonitrile: this compound is known to be soluble up to 1 mg/mL in 20% acetonitrile.[1]
-
Organic Solvents: For hydrophobic peptides like this compound, initial solubilization in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often effective. After the peptide is dissolved, it can be slowly diluted with the desired aqueous buffer while stirring.
-
Acidic or Basic Solutions: Depending on the isoelectric point of this compound, using a dilute acidic (e.g., 0.1% TFA or acetic acid) or basic (e.g., ammonium (B1175870) bicarbonate) solution may aid in solubilization.
Q4: My this compound solution appears cloudy or has precipitates after adding to my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic peptides and indicates that the solubility limit has been exceeded. Here are some troubleshooting steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Optimize the Dilution Process: Add the concentrated organic stock solution of this compound drop-wise into the vortexing aqueous buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use a Different Solvent System: Consider if a different co-solvent system (e.g., a higher percentage of organic solvent in the final solution, if tolerated by your assay) could maintain solubility.
-
Sonication: Brief sonication can help to break up aggregates and improve solubility. However, care should be taken to avoid excessive heating, which could degrade the peptide.
Q5: How should I handle this compound solutions to ensure stability during my experiment?
Due to the potential for degradation in solution, it is best practice to:
-
Prepare Fresh Solutions: Prepare this compound solutions on the day of use.
-
Avoid Freeze-Thaw Cycles: If storage of a stock solution is necessary, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Control pH: Be mindful of the pH of your buffers, as extreme pH values can accelerate peptide degradation through hydrolysis or deamidation.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility and stability data for this compound, the following tables include data for this compound where available, and for BQ-788, a structurally similar and well-characterized selective ETB antagonist, as a reference.
Table 1: Solubility of this compound and BQ-788
| Compound | Solvent | Maximum Concentration |
| This compound | 20% Acetonitrile | 1 mg/mL[1] |
| BQ-788 | DMSO | 3.32 mg/mL (5 mM) |
Table 2: Storage and Handling Recommendations
| Parameter | Recommendation for this compound | Recommendation for BQ-788 (for reference) |
| Lyophilized Form | Desiccate at -20°C | Store at -20°C |
| Solution Storage | Prepare fresh daily. If necessary, aliquot and store at -20°C or -80°C. | Prepare fresh. If necessary, store at -20°C for up to one month. |
| Freeze-Thaw Cycles | Avoid | Avoid |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution of this compound
This protocol provides a general guideline for preparing a stock solution of this compound. The choice of solvent may need to be optimized based on the specific experimental requirements.
Materials:
-
Lyophilized this compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature in a desiccator before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO required to achieve a 1 mM concentration. The molecular weight of this compound is 1410.0 g/mol .
-
Volume (µL) = (Mass (mg) / 1410.0 g/mol ) * 1,000,000
-
-
Dissolve: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mix: Vortex the solution thoroughly until the peptide is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer for Cell-Based Assays
This protocol describes the dilution of a concentrated organic stock solution of this compound into an aqueous buffer for use in cell-based assays.
Materials:
-
1 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Buffer: Dispense the required volume of the aqueous buffer into a sterile tube.
-
Vortex Buffer: Place the tube of aqueous buffer on a vortex mixer and set it to a moderate speed to create a vortex.
-
Slow Addition: While the buffer is vortexing, slowly add the required volume of the 1 mM this compound stock solution drop-wise into the vortex. This ensures rapid and efficient mixing and minimizes the risk of precipitation.
-
Final Mix: Continue to vortex the solution for a few seconds after adding the stock solution to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution in your experiment as soon as possible.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound solutions.
References
Technical Support Center: Overcoming Poor Signal with IRL 1038
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IRL 1038, a selective endothelin B (ETB) receptor antagonist. The information is designed to help you overcome challenges related to poor signal in your experiments.
Quantitative Data Summary
This table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Receptor Type | Reference |
| Ki | 6-11 nM | Endothelin B (ETB) Receptor | [1][2][3] |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound that may lead to a poor or absent signal.
Issue 1: Low or No Signal in a Competition Binding Assay
A weak or absent signal in a competition binding assay suggests that the radioligand is not being effectively displaced by this compound, or that the overall binding is suboptimal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal this compound Concentration | Ensure the concentration range of this compound is appropriate to observe competition. Given its Ki of 6-11 nM, a concentration range from picomolar to micromolar should be tested. |
| Low Receptor Expression | Verify the expression of functional ETB receptors in your cell line or tissue preparation. Low receptor density will result in a low total binding signal.[4] |
| Incorrect Radioligand Concentration | Use a radioligand concentration at or below its Kd value for the ETB receptor to ensure sensitive detection of competition.[5] |
| Inadequate Incubation Time | Ensure the binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.[5][6] |
| High Non-Specific Binding | High non-specific binding can mask the specific binding signal. Optimize washing steps and consider adding a blocking agent like BSA to the binding buffer.[5] |
| Degraded Reagents | Confirm the integrity of your this compound stock solution, radioligand, and receptor preparation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is a selective antagonist for the ETB receptor with a reported Ki in the range of 6-11 nM. [1][2][3]This indicates it is a potent antagonist, and experiments should be designed with this in mind.
Q2: What cell lines are suitable for studying this compound?
A2: Cell lines endogenously expressing the ETB receptor or recombinant cell lines overexpressing the human ETB receptor are suitable. [7]It is crucial to verify receptor expression and functionality in your chosen cell line.
Q3: How can I be sure that the observed effect is specific to ETB receptor antagonism?
A3: To confirm specificity, you can perform several control experiments:
-
Use a non-targeting antagonist: A structurally unrelated antagonist for a different receptor should not produce the same effect.
-
Use a cell line lacking the ETB receptor: this compound should have no effect in these cells.
-
Rescue the effect with an ETB agonist: In a functional assay, increasing concentrations of an ETB agonist should overcome the inhibition by this compound.
Q4: What are the key signaling pathways activated by the ETB receptor?
A4: The ETB receptor is a G protein-coupled receptor (GPCR) that can couple to different G proteins, leading to the activation of various downstream signaling pathways. The most common pathways involve the mobilization of intracellular calcium and the modulation of cyclic AMP (cAMP) levels. [7] ETB Receptor Signaling Pathway
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a general procedure to determine the binding affinity of this compound for the ETB receptor.
Materials:
-
Cell membranes expressing the ETB receptor
-
Radiolabeled ETB receptor agonist (e.g., [¹²⁵I]-Endothelin-1)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Serially dilute this compound in Assay Buffer to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M). Prepare the radioligand at a concentration close to its Kd.
-
Set up Assay Plate: In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled agonist (for non-specific binding)
-
Radioligand
-
Cell membranes
-
-
Incubate: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Separate: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detect: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Analyze Data: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Functional Assay
This protocol describes how to measure the inhibitory effect of this compound on ETB receptor-mediated calcium release. [8][9] Materials:
-
Cells expressing the ETB receptor
-
ETB receptor agonist (e.g., Endothelin-1)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into the microplate at an optimized density and allow them to attach overnight. [10]2. Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for 30-60 minutes.
-
Wash: Gently wash the cells with Assay Buffer to remove excess dye.
-
Pre-incubation with this compound: Add different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Measure Fluorescence: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Addition and Signal Detection: Add the ETB agonist (at its EC80 concentration) to the wells and immediately begin kinetic fluorescence measurements for a set period (e.g., 1-2 minutes).
-
Analyze Data: Determine the peak fluorescence response for each well. Plot the percentage of inhibition (relative to the agonist-only control) against the logarithm of the this compound concentration to determine the IC50.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
IRL 1038 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address experimental variability when working with IRL 1038, a selective endothelin ETB receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist for the endothelin B (ETB) receptor.[1][2][3] Its primary mechanism is to inhibit the endothelium-dependent vascular relaxation induced by endothelins.[1] By blocking the ETB receptor, this compound can augment the contractile effects of endothelins in the presence of endothelium.[1]
Q2: What are the recommended storage and solubility guidelines for this compound?
A2: Proper storage and handling of this compound are critical to maintaining its activity and ensuring experimental reproducibility.
| Parameter | Recommendation |
| Storage Temperature | Desiccate at -20°C[2] |
| Solubility | Soluble up to 1 mg/ml in 20% acetonitrile[2] |
| Handling | For batch-specific data, always refer to the Certificate of Analysis provided by the supplier.[2] |
Q3: My results with this compound are inconsistent. What are the common sources of experimental variability?
A3: Variability in cell-based assays can arise from multiple factors.[4][5] Key areas to investigate include:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and time from the last passage can all affect cellular responses.[6]
-
Assay Protocol: Variations in incubation times, reagent concentrations, and even the type of microtiter plates used can introduce variability.[4]
-
Cell Line Integrity: The presence of mycoplasma contamination can alter cellular physiology and experimental outcomes.[6] It is also important to consider that commonly used cell lines like HEK293 express numerous endogenous G protein-coupled receptors (GPCRs), which can lead to cross-talk and off-target effects.[7]
-
Reagent Quality and Handling: Improper storage or handling of this compound and other reagents can lead to degradation and loss of activity.
Q4: How can I minimize plate position effects in my experiments?
Troubleshooting Guides
Problem: Inconsistent dose-response curves for this compound.
This guide will help you troubleshoot and identify the potential causes for variability in your dose-response experiments.
Problem: High background or low signal-to-noise ratio in my assay.
A poor signal-to-noise ratio can mask the true effect of this compound.
| Potential Cause | Recommended Action |
| Sub-optimal Reagent Concentrations | Titrate all critical reagents, including antibodies and substrates, to determine the optimal concentrations that maximize the signal window.[8] |
| Inappropriate Assay Timing | The timing of the assay after treatment is crucial. Perform a time-course experiment to identify the point of maximal response.[8] |
| High Cell Density | While a sufficient number of cells is needed, excessively high cell density can sometimes lead to a decrease in the assay window in certain GPCR assays.[9] |
| Low Target Turnover | If the protein or second messenger being measured has a slow turnover rate, this can contribute to a low signal. Consider this when selecting your assay endpoint.[8] |
| Cell Death or Proliferation | Changes in cell number during the experiment can be misinterpreted as a change in the specific signal. It is advisable to multiplex your assay with a viability or cytotoxicity assay to normalize the data.[6] |
Experimental Protocols
Protocol: General [³⁵S]-GTPγS Binding Assay for G Protein Activation
This assay measures the exchange of GDP for GTP on Gα subunits following receptor activation.
-
Membrane Preparation: Prepare cell membranes from cells expressing the ETB receptor.
-
Assay Buffer: The assay buffer should typically contain a reducing agent (e.g., DTT), a chelating agent (e.g., EDTA), and Mg²⁺.[10]
-
GDP Addition: Add GDP to the assay to ensure a population of Gα proteins is in the GDP-bound state.[10] The optimal concentration of GDP should be determined empirically.[10]
-
Incubation: Incubate the membranes with varying concentrations of this compound, followed by the addition of an ETB receptor agonist.
-
[³⁵S]-GTPγS Addition: Add [³⁵S]-GTPγS to initiate the binding reaction.
-
Termination and Detection: Terminate the reaction and separate bound from free [³⁵S]-GTPγS. Measure the amount of bound radioactivity using a scintillation counter.
Protocol: General cAMP Assay for Gαs or Gαi Coupled Receptors
This protocol is for measuring changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gαs (stimulatory) and Gαi (inhibitory) G proteins.
-
Cell Plating: Seed cells expressing the ETB receptor in an appropriate multi-well plate and grow to the desired confluency.
-
Phosphodiesterase Inhibition: To allow for the accumulation of cAMP, pre-treat the cells with a non-specific phosphodiesterase inhibitor like IBMX.[9]
-
Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound for a sufficient time to reach equilibrium.[9]
-
Agonist Stimulation: Add an appropriate ETB receptor agonist to stimulate the receptor. The stimulation time should be optimized to achieve a maximal response.[9]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit, such as those based on HTRF or other immunoassay formats.[9]
Signaling Pathways
Endothelin Receptor Signaling
Endothelin-1 (ET-1) binds to two main G protein-coupled receptor subtypes: ETA and ETB.[11] this compound is a selective antagonist of the ETB receptor.
References
- 1. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IRL-1038 (CAS 144602-02-8): R&D Systems [rndsystems.com]
- 3. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. mt.com [mt.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 9. revvity.com [revvity.com]
- 10. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
how to improve IRL 1038 antagonist activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of IRL 1038, a selective endothelin B (ETB) receptor antagonist. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help optimize your experiments and address common challenges.
Introduction to this compound
This compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] As a peptide antagonist, it is a valuable tool for investigating the physiological and pathophysiological roles of the ETB receptor, which is involved in processes such as vasodilation, clearance of endothelin-1 (B181129) (ET-1), and cell proliferation.[2] Understanding its mechanism of action and proper handling is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive antagonist of the endothelin B (ETB) receptor. It binds to the ETB receptor and prevents the binding of endogenous endothelin peptides, such as endothelin-1 (ET-1). By blocking the receptor, this compound inhibits the downstream signaling pathways normally activated by endothelin binding.
Q2: What is the solubility and recommended storage for this compound?
A2: this compound is soluble in 20% acetonitrile (B52724) up to 1 mg/ml. For long-term storage, it is recommended to desiccate the compound at -20°C. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the key differences between the ETA and ETB receptors?
A3: Both ETA and ETB are G-protein coupled receptors that bind endothelin peptides. ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction. ETB receptors are found on both endothelial cells, where they primarily mediate vasodilation through the release of nitric oxide and prostacyclin, and on smooth muscle cells, where they can also contribute to vasoconstriction. ETB receptors are also significantly involved in the clearance of circulating ET-1.
Q4: Can I use this compound in in-vivo studies?
A4: Yes, this compound can be used in in-vivo studies to investigate the role of the ETB receptor. However, as a peptide, its pharmacokinetic properties, such as half-life and bioavailability, should be considered when designing experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low antagonist activity observed. | 1. This compound Degradation: Peptides are susceptible to degradation from improper storage or handling. | - Ensure the compound was stored correctly at -20°C in a desiccated environment. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Consider purchasing a new batch of the antagonist if degradation is suspected. |
| 2. Incorrect Agonist Concentration: The concentration of the agonist (e.g., ET-1) may be too high, overcoming the competitive antagonism. | - Perform a dose-response curve for your agonist to determine its EC50 and EC80. - Use an agonist concentration around the EC80 to have a sufficient window to observe inhibition. | |
| 3. Low Receptor Expression: The cell line or tissue preparation may have low levels of ETB receptor expression. | - Confirm ETB receptor expression in your experimental system using techniques like Western blot or qPCR. - Consider using a cell line known to have high ETB receptor density. | |
| High variability between replicate experiments. | 1. Incomplete Solubilization: this compound may not be fully dissolved in the assay buffer. | - Ensure the stock solution is clear and fully dissolved. - Use a small amount of an appropriate solvent like acetonitrile (as specified for solubility) for the stock solution, and ensure the final concentration in the assay buffer is low (typically <0.1%) to avoid off-target effects. |
| 2. Peptide Adsorption: Peptides can adsorb to plasticware, leading to inaccurate concentrations. | - Use low-binding microplates and pipette tips. - Consider including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer to reduce non-specific binding. | |
| Unexpected or off-target effects. | 1. High Antagonist Concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | - Perform a dose-response curve for this compound to determine its IC50. - Use concentrations relevant to its known binding affinity (Ki is 6-11 nM).[3][4] |
| 2. Vehicle Effects: The solvent used to dissolve this compound may be affecting the assay. | - Run a vehicle control with the same final concentration of the solvent used for the antagonist to ensure it has no effect on its own. |
Quantitative Data
The following table summarizes the binding affinities of this compound and other relevant endothelin receptor ligands.
| Compound | Receptor Specificity | Ki (nM) | Cell Line/Tissue | Reference |
| This compound | ETB Selective | 6-11 | - | |
| BQ-788 | ETB Selective | 1.2 (IC50) | Human Girardi heart cells | |
| ET-1 | Non-selective | 0.14 | Rat smooth muscle (A10) | |
| ET-3 | ETB Selective | 16 | Rat smooth muscle (A10) |
Note: IC50 is the concentration of an inhibitor where the response is reduced by half, while Ki is the inhibition constant, a measure of binding affinity. Lower values indicate higher potency/affinity.
Experimental Protocols
Radioligand Binding Assay for ETB Receptor
This protocol is designed to determine the binding affinity of this compound for the ETB receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line expressing the ETB receptor (e.g., human Girardi heart cells).
-
[125I]-ET-1 (radiolabeled ligand).
-
This compound (unlabeled antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the this compound dilution (or vehicle for total binding), and 50 µL of the cell membrane preparation.
-
Add 50 µL of [125I]-ET-1 at a final concentration close to its Kd value.
-
For non-specific binding control wells, add a high concentration of unlabeled ET-1 instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Analyze the data using non-linear regression to calculate the IC50 of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Calcium Flux Assay
This protocol measures the ability of this compound to inhibit ET-1-induced calcium mobilization in cells expressing the ETB receptor.
Materials:
-
A cell line expressing the ETB receptor (e.g., CHO-ETB or HEK-ETB).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
ET-1 (agonist).
-
This compound (antagonist).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 60 minutes at 37°C).
-
Wash the cells with the assay buffer to remove excess dye.
-
Add different concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of ET-1 (typically the EC80) into the wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of the ETB receptor and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for assessing the antagonist activity of this compound.
References
- 1. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing IRL 1038 Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and overall experimental workflow when using IRL 1038, a selective endothelin B (ETB) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in functional assays?
A1: The optimal incubation time for this compound, a selective endothelin B (ETB) receptor antagonist, is highly dependent on the specific experimental setup, including the tissue or cell type, the concentration of this compound, and the experimental endpoint being measured. While there is no single universally optimal time, a pre-incubation period of 20-30 minutes is a common starting point for ex vivo studies, such as the aortic ring assay, before the addition of an agonist. For cellular assays, incubation times may vary more widely. It is crucial to perform a time-course experiment to determine the ideal incubation time for your specific model system.
Q2: How does incubation time affect the IC50 value of this compound?
A2: Incubation time can significantly impact the apparent half-maximal inhibitory concentration (IC50) value of an antagonist. Generally, for competitive antagonists, a longer pre-incubation time allows the antagonist to reach equilibrium with the receptor, which can result in a more accurate determination of its potency. However, prolonged incubation can also lead to receptor desensitization or internalization, potentially altering the measured IC50. It is recommended to perform kinetic experiments to understand how the IC50 value of this compound changes with different incubation periods in your assay.
Q3: What are the key considerations for preparing and storing this compound?
A3: As a peptide-based antagonist, proper handling of this compound is critical for maintaining its activity. It is recommended to store the lyophilized peptide at -20°C or -80°C, protected from moisture and light. For creating stock solutions, use a high-quality, sterile solvent as recommended by the manufacturer. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. The stability of this compound in culture media should also be considered, as components in the media could potentially affect its stability over long incubation periods.
Q4: Can this compound be used in both in vitro and ex vivo experiments?
A4: Yes, this compound is suitable for both in vitro (cell-based) and ex vivo (isolated tissue) experiments. Its primary application has been in ex vivo models like the isolated rat aorta to study its effects on endothelin-induced vascular relaxation.[1] When transitioning between these experimental systems, it is important to re-optimize parameters such as incubation time and concentration, as the accessibility of the receptor and the tissue microenvironment can differ significantly.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High variability in results between experiments. | Inconsistent incubation times. | Strictly adhere to a standardized pre-incubation time for this compound before adding the agonist. Use a timer to ensure consistency across all samples and experiments. |
| Degradation of this compound. | Prepare fresh aliquots of this compound from a new stock solution. Avoid repeated freeze-thaw cycles. Confirm proper storage conditions (-20°C or -80°C, desiccated). | |
| Issues with the experimental model (e.g., aortic rings). | Ensure consistent preparation of aortic rings, including the removal of surrounding adipose and connective tissue. Variability in tissue preparation can significantly impact results. | |
| No observable effect of this compound. | Insufficient incubation time. | Increase the pre-incubation time to allow this compound to reach equilibrium with the ETB receptors. A time-course experiment (e.g., 15, 30, 60 minutes) is recommended. |
| Incorrect concentration of this compound. | Verify the calculations for the dilution of your stock solution. Perform a concentration-response curve to ensure you are using an effective concentration range. | |
| Degraded or inactive this compound. | Test a fresh, unexpired lot of the peptide. If possible, perform a quality control check to confirm its activity. | |
| Low expression of ETB receptors in the chosen model. | Confirm the expression of ETB receptors in your cell line or tissue model using techniques such as Western blot, qPCR, or immunohistochemistry. | |
| Unexpected or paradoxical effects. | Off-target effects at high concentrations. | Use the lowest effective concentration of this compound as determined by your concentration-response experiments to minimize the risk of off-target effects. |
| Receptor desensitization or internalization. | Prolonged exposure to an antagonist can sometimes lead to changes in receptor signaling. Consider shorter incubation times or experiments to assess receptor expression levels after treatment. The ETB receptor is known to be rapidly inactivated upon agonist stimulation, a process that can be influenced by the presence of an antagonist.[1][2] | |
| Contaminants in the experimental system. | Ensure all solutions and media are sterile and free of endotoxins, which can cause non-specific responses in vascular and cellular assays. |
Experimental Protocols
Key Experiment: Ex Vivo Aortic Ring Assay for Vascular Reactivity
This protocol provides a detailed methodology for assessing the effect of this compound on vascular relaxation in isolated aortic rings.
1. Aortic Ring Preparation:
-
Euthanize the experimental animal (e.g., rat) via an approved ethical protocol.
-
Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) buffer.
-
Under a dissecting microscope, remove any adhering fat and connective tissue.
-
Cut the aorta into 2-3 mm wide rings.
2. Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath containing K-H buffer maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
3. Experimental Procedure:
-
After equilibration, contract the rings with a submaximal concentration of an alpha-agonist such as phenylephrine (B352888) (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, induce relaxation by adding a cumulative concentration of an endothelin agonist (e.g., endothelin-1).
-
After washing out the agonist and allowing the rings to return to baseline, pre-incubate the rings with this compound (at the desired concentration) for a defined period (e.g., 30 minutes).
-
Following the pre-incubation with this compound, repeat the contraction with the alpha-agonist and then perform the cumulative concentration-response curve for the endothelin agonist.
4. Data Analysis:
-
Record the tension in the aortic rings throughout the experiment.
-
Express the relaxation response to the endothelin agonist as a percentage of the pre-contraction induced by the alpha-agonist.
-
Compare the concentration-response curves of the endothelin agonist in the presence and absence of this compound to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathways
Caption: Endothelin B Receptor Signaling Pathway and Point of this compound Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Aortic Ring Assay with this compound.
References
IRL 1038 off-target effects and how to mitigate them
Disclaimer: IRL1038 is a fictional compound presented for illustrative purposes to guide researchers on identifying and mitigating off-target effects of kinase inhibitors. The data and scenarios provided are hypothetical and based on common challenges encountered in drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, IRL1038. IRL1038 is a potent, ATP-competitive inhibitor of PI3Kα, a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Frequently Asked Questions (FAQs)
Q1: What is IRL1038 and what is its primary target?
A1: IRL1038 is a selective small molecule inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). Its primary mechanism of action is to block the catalytic activity of PI3Kα, thereby inhibiting the downstream Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Q2: What are the potential off-target effects of IRL1038?
A2: While designed for selectivity, IRL1038, like many kinase inhibitors, may exhibit off-target activity, especially at higher concentrations.[1][2] Potential off-target effects can be attributed to structural similarities in the ATP-binding pockets of other kinases or unrelated proteins.[3] Common off-target effects for PI3Kα inhibitors can include hyperglycemia, hypertension, diarrhea, and elevated liver enzymes.[4][5][6]
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of IRL1038?
A3: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Dose-Response Correlation: A hallmark of a specific effect is a clear dose-response relationship. If the phenotype is observed only at concentrations significantly higher than the IC50 for PI3Kα inhibition, it may be an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: If a different, structurally unrelated PI3Kα inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: Overexpression of a drug-resistant mutant of the intended target kinase should rescue the on-target effects but not the off-target effects.[2]
-
Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PI3Kα should mimic the on-target effects of IRL1038.[3]
-
Kinome Profiling: This technique assesses the selectivity of IRL1038 by screening it against a large panel of kinases.[2][7]
Q4: What is a kinome selectivity profile and how can it help in my research?
A4: A kinome selectivity profile is a dataset that characterizes the inhibitory activity of a compound against a wide range of kinases.[8] This is a crucial step in characterizing a new kinase inhibitor.[8] By revealing which other kinases IRL1038 binds to, it can help predict potential off-target effects and aid in the interpretation of experimental results.[2][7]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity is observed at concentrations required for PI3Kα inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2] 2. Test a structurally dissimilar PI3Kα inhibitor. 3. Use a lower concentration of IRL1038 in combination with other agents to achieve the desired effect. | Identification of specific off-target kinases responsible for cytotoxicity. If cytotoxicity persists with other PI3Kα inhibitors, it may be an on-target effect. |
| General cellular toxicity | 1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT assay) to determine the toxic concentration range.[9] 2. Ensure the final DMSO concentration is not toxic to the cells (typically <0.1%).[9] | A clear therapeutic window where PI3Kα is inhibited without significant cytotoxicity. |
| Compound precipitation | 1. Visually inspect the culture medium for any signs of precipitation. 2. Check the solubility of IRL1038 in your specific cell culture medium. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: The observed cellular phenotype does not correlate with known functions of the PI3K/Akt/mTOR pathway.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of an unknown off-target | 1. Conduct a kinome selectivity profiling to identify potential off-target kinases.[2][8] 2. Perform a cellular thermal shift assay (CETSA) to confirm target engagement with PI3Kα in cells.[8] 3. Use genetic methods (e.g., siRNA, CRISPR) to knock down the suspected off-target and see if the phenotype is replicated.[3] | Identification of the off-target protein responsible for the unexpected phenotype. |
| Activation of a compensatory signaling pathway | 1. Use western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | A clearer understanding of the cellular response to IRL1038 and more consistent, interpretable results.[2] |
| Metabolite activity | 1. Analyze the metabolic stability of IRL1038 in your cell line. 2. If possible, test known metabolites of IRL1038 for their biological activity. | Determination if a metabolite of IRL1038 is responsible for the observed effects. |
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of IRL1038 by screening it against a large panel of kinases.[2]
Methodology:
-
Compound Preparation: Prepare IRL1038 at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where IRL1038 competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: Results are often expressed as the percentage of remaining kinase activity at the tested concentration. A lower percentage indicates stronger inhibition. For any significant "hits," a follow-up dose-response curve should be generated to determine the IC50 value for that off-target kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that IRL1038 binds to PI3Kα within a cellular context.[8]
Methodology:
-
Cell Treatment: Treat cultured cells with IRL1038 at various concentrations, including a vehicle control (DMSO).
-
Heating: Harvest the cells, and heat aliquots of the cell lysate or intact cells to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble PI3Kα in the supernatant by western blot or ELISA.
-
Data Analysis: The binding of IRL1038 to PI3Kα will stabilize the protein, leading to a higher melting temperature. This is observed as more soluble PI3Kα remaining at higher temperatures in the drug-treated samples compared to the control.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of IRL1038.
Caption: A logical workflow for troubleshooting unexpected experimental results with IRL1038.
Caption: Strategies to mitigate off-target effects of kinase inhibitors like IRL1038.
References
Technical Support Center: Refining IRL 1038 Dosage for Specific Cell Types
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of IRL 1038, a selective endothelin B (ETB) receptor antagonist, for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the endothelin B (ETB) receptor. Its primary mechanism of action is to block the binding of endothelin-1 (B181129) (ET-1) and other endothelins to the ETB receptor, thereby inhibiting the downstream signaling pathways activated by this receptor.
Q2: What is a good starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Based on available literature, a concentration range of 0.3 µM to 3 µM has been shown to be effective in isolated rat aorta preparations[1]. For cell-based assays, a wider range should be tested, starting from nanomolar to low micromolar concentrations. A Ki value of 6-11 nM has been reported, which can serve as a guide for the lower end of the concentration range.
Q3: How can I determine the optimal dosage of this compound for my specific cell line?
A3: The optimal dosage should be determined empirically for each cell line and assay. A dose-response experiment is recommended. This typically involves treating the cells with a range of this compound concentrations to determine the IC50 value, which is the concentration that inhibits the ETB receptor-mediated response by 50%.
Q4: What are the downstream effects of ETB receptor activation that I can measure?
A4: Activation of the ETB receptor can lead to various cellular responses, including increases in intracellular calcium, cell proliferation, and activation of signaling pathways involving Src, MMPs, EGFR, and ERK. Measuring these downstream effects can be used to assess the antagonistic activity of this compound.
This compound Dosage and Experimental Parameters
The following table summarizes recommended starting concentrations and key experimental parameters for using this compound. It is crucial to optimize these conditions for your specific cell type and experimental setup.
| Parameter | Recommendation | Source |
| Starting Concentration Range | 1 nM - 10 µM | General guidance based on Ki values and published studies. |
| Effective Concentration (in isolated rat aorta) | 0.3 µM - 3 µM | [1] |
| Ki (inhibitor constant) | 6 - 11 nM | |
| Solvent | DMSO or aqueous buffer (confirm solubility) | General laboratory practice. |
| Pre-incubation Time | 30 - 60 minutes | General guidance for antagonist studies. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Proliferation Assay
This protocol outlines a method to determine the inhibitory effect of this compound on endothelin-1 (ET-1) induced cell proliferation.
Materials:
-
Your cell line of interest (expressing ETB receptors)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Endothelin-1 (ET-1)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Incubate the plate at 37°C in a humidified CO2 incubator until the cells are well-attached and have resumed growth (typically 24 hours).
-
-
Serum Starvation (Optional):
-
To reduce basal proliferation rates, you may serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours prior to treatment.
-
-
This compound Pre-incubation:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested range is 1 nM to 10 µM.
-
Remove the medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
ET-1 Stimulation:
-
Prepare a solution of ET-1 at a concentration known to induce proliferation in your cell line (e.g., 100 nM).
-
Add the ET-1 solution to all wells except for the negative control wells (which should only receive medium).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all values.
-
Normalize the data to the control (cells treated with vehicle and ET-1).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Functional Assay - Antagonism of ET-1 Induced Calcium Influx
This protocol describes how to measure the ability of this compound to block the increase in intracellular calcium triggered by ET-1.
Materials:
-
Your cell line of interest (expressing ETB receptors)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Endothelin-1 (ET-1)
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells on black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.
-
Allow cells to attach and grow to a confluent monolayer.
-
-
Loading with Calcium Indicator Dye:
-
Prepare a loading solution of the calcium indicator dye in HBSS. For example, 2 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
-
This compound Pre-incubation:
-
Add different concentrations of this compound (e.g., 1 nM to 10 µM) in HBSS to the wells. Include a vehicle control.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorometric plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Using the instrument's injection port, add a solution of ET-1 (at a concentration that elicits a robust calcium response, e.g., 100 nM) to the wells.
-
Continue to record the fluorescence for several minutes to capture the peak and subsequent decline of the calcium signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the control (cells treated with vehicle and ET-1).
-
Plot the percentage of inhibition of the calcium response against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound observed. | 1. Cell line does not express functional ETB receptors. 2. This compound concentration is too low. 3. This compound is inactive. | 1. Confirm ETB receptor expression using RT-PCR, Western blot, or immunofluorescence. 2. Test a wider and higher range of this compound concentrations. 3. Check the storage conditions and age of the this compound stock solution. Prepare a fresh stock. |
| High background signal in assays. | 1. High basal activity of the signaling pathway. 2. Issues with the assay reagent. | 1. Consider serum-starving the cells before the experiment. 2. Check the expiration date and proper handling of the assay reagents. Run a reagent blank control. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the plate. | 1. Ensure a single-cell suspension before seeding and use proper seeding technique. 2. Use calibrated pipettes and be consistent with your technique. 3. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity. |
| Unexpected stimulation by this compound. | 1. Off-target effects at high concentrations. 2. Contamination of the this compound stock. | 1. Use the lowest effective concentration of this compound. 2. Prepare a fresh, sterile stock solution of this compound. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Endothelin B Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for optimizing this compound dosage.
References
dealing with IRL 1038 batch-to-batch variation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRL 1038. Batch-to-batch variation is a common challenge with biological reagents, and this guide is designed to help you identify and resolve potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the endothelin B (ETB) receptor.[1] Endothelin receptors are G-protein coupled receptors (GPCRs) involved in various physiological processes, including vasoconstriction and vasodilation.[2][3] this compound works by binding to the ETB receptor, preventing its activation by endogenous ligands like endothelin-1 (B181129) (ET-1). This blockade can inhibit downstream signaling pathways, such as the activation of phospholipase C and subsequent increases in intracellular calcium.
Q2: What are the common applications of this compound in research?
This compound is primarily used to study the physiological and pathological roles of the ETB receptor. A key application is in investigating endothelium-dependent vascular relaxation.[1] It is also utilized in research related to cardiovascular diseases, renal function, and other conditions where the endothelin system is implicated.[4]
Q3: How should I store and handle this compound?
For optimal stability, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides in solution are generally less stable than in their lyophilized form.
Q4: What are the potential sources of batch-to-batch variation with this compound?
Batch-to-batch variation in peptide reagents like this compound can arise from several factors:
-
Purity: The percentage of the desired peptide in the lyophilized powder can vary between batches.
-
Peptide Content: The actual amount of peptide in the vial can differ from the stated amount due to the presence of counter-ions (e.g., TFA) and residual water.
-
Contaminants: The presence of impurities from the synthesis process, such as truncated or modified peptide sequences, can affect biological activity.
-
Solubility and Aggregation: Different batches may exhibit variations in solubility and a tendency to aggregate, impacting the effective concentration in your assays.
-
Endotoxin (B1171834) Levels: For cell-based assays, contamination with endotoxins can lead to non-specific cellular responses.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues you might encounter when using this compound.
Issue 1: Inconsistent or lower-than-expected antagonist activity.
This is one of the most common issues arising from batch-to-batch variation.
Troubleshooting Workflow
Figure 1: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
-
Protocol 1: Review of Certificate of Analysis (CoA)
-
Obtain the CoA for both the old and new batches of this compound.
-
Compare the key quality control parameters. Pay close attention to:
-
Purity (by HPLC): A significant difference in purity can lead to variations in activity.
-
Peptide Content: This value indicates the percentage of the peptide by weight. Differences here will affect the actual molar concentration of your solutions.
-
Mass Spectrometry Data: Confirms the correct molecular weight of the peptide.
-
Appearance and Solubility: Notes on the physical state and recommended solvents.
-
-
-
Protocol 2: Side-by-Side Dose-Response Analysis
-
Prepare fresh stock solutions of both the old and new batches of this compound. If the peptide content differs, adjust the amount of solvent to normalize the molar concentration.
-
In your standard functional assay (e.g., a calcium flux assay in response to an ETB agonist), perform a full dose-response curve for both batches in parallel.
-
Include all necessary controls (vehicle, agonist alone, positive control antagonist).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch. A significant shift in the IC50 indicates a difference in potency.
-
Data Presentation
| Parameter | Batch A (Old) | Batch B (New) | Acceptable Variance |
| Purity (HPLC) | 98.5% | 96.2% | +/- 2% |
| Peptide Content | 85% | 75% | +/- 5% |
| IC50 (nM) | 10.2 | 25.8 | < 2-fold |
This is example data. Please refer to your specific CoA.
Issue 2: Poor solubility or precipitation of this compound.
Troubleshooting Steps
-
Review Recommended Solvent: Check the product datasheet or CoA for the recommended solvent. For many peptides, this may be water, a buffer, or a small amount of an organic solvent like DMSO, followed by dilution in aqueous buffer.[5][6]
-
Assess Peptide Characteristics: Peptides with a high proportion of hydrophobic amino acids may have poor aqueous solubility.[7][8]
-
pH Adjustment: The net charge of a peptide, and thus its solubility, is pH-dependent. For basic peptides, a slightly acidic solution may improve solubility. For acidic peptides, a slightly basic solution may be beneficial.[6]
-
Sonication: Brief sonication can help to dissolve peptides.[8]
-
Test Solubility: Before dissolving the entire vial, test the solubility of a small amount of the peptide in your chosen solvent.[8]
Experimental Protocol: Systematic Solubility Testing
-
Aliquot a small, known amount of lyophilized this compound into several microfuge tubes.
-
Attempt to dissolve the peptide in a series of solvents, starting with the mildest (e.g., sterile water, PBS).
-
If solubility is poor, try adding a small amount of a co-solvent like DMSO (not to exceed a final concentration that would affect your assay) or adjusting the pH.
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
Centrifuge the solution to pellet any undissolved material before use.
Issue 3: Unexpected or off-target effects in cell-based assays.
Potential Causes and Solutions
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides) from bacteria can cause non-specific inflammatory or cytotoxic responses in cell cultures. If you suspect this, use a new batch of this compound that is certified as low-endotoxin or test the current batch for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
TFA Contamination: Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification and can remain as a counter-ion. At high concentrations, TFA can be cytotoxic. If you observe unexpected cell death or altered proliferation, consider obtaining a batch of this compound that has undergone TFA removal or has been exchanged for a different counter-ion (e.g., acetate).
-
Oxidation: Peptides containing certain amino acids (like Cysteine, Methionine, or Tryptophan) are susceptible to oxidation, which can alter their activity. To minimize this, use oxygen-free buffers for reconstitution and store aliquots under an inert gas like argon or nitrogen.[8]
Signaling Pathway and Experimental Workflow Diagrams
ETB Receptor Signaling Pathway
Figure 2: Simplified ETB receptor signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound
Figure 3: A general experimental workflow for using this compound in a cell-based assay.
References
- 1. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 2. Endothelin B Receptors on Primary Chicken Müller Cells and the Human MIO-M1 Müller Cell Line Activate ERK Signaling via Transactivation of Epidermal Growth Factor Receptors | PLOS One [journals.plos.org]
- 3. rpsg.org.uk [rpsg.org.uk]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. jpt.com [jpt.com]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Improving the Reproducibility of IRL 1038 Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the reproducibility of experimental results using IRL 1038, a selective endothelin B (ETB) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective antagonist of the endothelin B (ETB) receptor.[1][2] It is a synthetic peptide analog of endothelin-1 (B181129).
Q2: What is the primary mechanism of action of this compound?
A2: this compound selectively blocks the ETB receptor, thereby inhibiting the downstream signaling pathways activated by endothelin-1 (ET-1) binding to this receptor. In the vasculature, this primarily involves the inhibition of endothelium-dependent vasodilation.
Q3: What are the common research applications of this compound?
A3: this compound is primarily used in pharmacological research to study the physiological and pathological roles of the ETB receptor. A major application is in investigating endothelium-dependent vascular relaxation and its role in cardiovascular diseases.
Q4: What are the physical and chemical properties of this compound?
A4: this compound is a peptide with a molecular weight of 1410 g/mol . It is soluble up to 1 mg/mL in 20% acetonitrile (B52724). For long-term storage, it should be desiccated at -20°C.
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected inhibition of ET-1 induced vasodilation.
-
Question: My results show variable or weak antagonism of endothelin-1 induced vasodilation when using this compound. What could be the cause?
-
Answer: This issue can arise from several factors:
-
Improper Storage: this compound is a peptide and is sensitive to degradation. Ensure it has been stored desiccated at -20°C. Improper storage can lead to loss of activity.
-
Solubility Issues: this compound has limited solubility. Ensure it is fully dissolved in the recommended solvent (e.g., 20% acetonitrile) before preparing further dilutions in your experimental buffer. Precipitates in the stock solution can lead to inaccurate final concentrations.
-
Adsorption to Surfaces: Peptides can adsorb to plastic and glass surfaces. To minimize this, use low-adhesion microcentrifuge tubes and pipette tips. It is also good practice to prepare solutions fresh for each experiment.
-
Incorrect Concentration: Verify the calculations for your working concentrations. It is advisable to perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
-
Issue 2: Off-target or unexpected cellular effects.
-
Question: I am observing effects that are not consistent with ETB receptor blockade. Could this compound have off-target effects?
-
Answer: While this compound is reported to be a selective ETB antagonist, off-target effects can never be completely ruled out, especially at high concentrations.
-
High Concentrations: Using excessively high concentrations of this compound may lead to non-specific interactions. Always aim to use the lowest effective concentration, as determined by a dose-response study.
-
Purity of the Compound: The purity of the this compound batch can influence results. If you suspect contamination, it may be necessary to verify the purity of your compound.
-
Control Experiments: To confirm the observed effects are due to ETB receptor blockade, include appropriate controls. This could involve using a structurally different ETB antagonist to see if the same effect is produced, or using a system where the ETB receptor is not expressed.
-
Issue 3: Difficulty in dissolving this compound.
-
Question: I am having trouble dissolving this compound in my buffer. What can I do?
-
Answer: As per the manufacturer's data, this compound is soluble up to 1 mg/mL in 20% acetonitrile. If you are experiencing difficulties:
-
Use the Correct Solvent: Prepare the initial stock solution in 20% acetonitrile. Brief sonication may aid in dissolution.
-
Avoid Aqueous Buffers for Stock: Do not attempt to dissolve the lyophilized peptide directly in aqueous buffers, as this may lead to incomplete dissolution and aggregation.
-
Dilution: Once a clear stock solution is achieved in the recommended solvent, it can be further diluted in your experimental aqueous buffer. Ensure the final concentration of the organic solvent in your assay is low and does not affect the biological system. A solvent control group is essential.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Typical Working Concentration | 1 - 10 µM | The optimal concentration may vary depending on the experimental system and should be determined empirically through a dose-response curve. |
| Solubility | ≤ 1 mg/mL | In 20% acetonitrile. |
| Storage | -20°C (desiccated) | Protect from moisture to prevent degradation. |
| Expected Effect | Inhibition of ET-1 induced, ETB receptor-mediated vasodilation. | The degree of inhibition will be concentration-dependent. |
Experimental Protocols
Detailed Methodology for Vascular Reactivity Assay
This protocol describes an ex vivo experiment to assess the effect of this compound on endothelin-1-induced vasodilation in isolated arterial rings.
1. Materials and Reagents:
-
This compound
-
Endothelin-1 (ET-1)
-
Phenylephrine (B352888) (PE) or other vasoconstrictor
-
Acetylcholine (B1216132) (ACh) or other endothelium-dependent vasodilator
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
20% Acetonitrile for this compound stock solution
-
Isolated arterial segments (e.g., rat aorta)
-
Organ bath system with force transducers
2. Preparation of Solutions:
-
Krebs-Henseleit Buffer: Prepare fresh and gas with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
This compound Stock Solution: Dissolve this compound in 20% acetonitrile to a stock concentration of 1 mM. Store at -20°C for short-term use.
-
Working Solutions: Prepare fresh serial dilutions of this compound, ET-1, PE, and ACh in Krebs-Henseleit buffer on the day of the experiment.
3. Experimental Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit buffer. Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (this may vary depending on the vessel). During equilibration, replace the buffer every 15-20 minutes.
-
Viability Check:
-
Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for tissue viability.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add a supramaximal concentration of acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% is generally considered indicative of a healthy endothelium.
-
-
Antagonist Incubation:
-
Wash the rings and allow them to return to baseline.
-
Incubate the rings with the desired concentration of this compound (or vehicle control) for a predetermined period (e.g., 30 minutes).
-
-
ET-1-induced Relaxation:
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, perform a cumulative concentration-response curve for ET-1 to induce relaxation.
-
-
Data Analysis:
-
Measure the magnitude of relaxation at each ET-1 concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves for ET-1 in the presence and absence of this compound. A rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism.
-
Visualizations
Caption: Signaling pathway of ETB receptor-mediated vasodilation and its inhibition by this compound.
Caption: Experimental workflow for a vascular reactivity study using this compound.
References
Validation & Comparative
A Comparative Guide to ETB Receptor Antagonists: IRL-1038 vs. BQ-788
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent endothelin-B (ETB) receptor antagonists: IRL-1038 and BQ-788. The information presented is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs by offering a side-by-side analysis of their biochemical and pharmacological properties, supported by experimental data and detailed methodologies.
At a Glance: Key Quantitative Comparison
The following table summarizes the key quantitative parameters for IRL-1038 and BQ-788, highlighting their potency and selectivity for the ETB receptor.
| Parameter | IRL-1038 | BQ-788 |
| ETB Receptor Affinity (Kᵢ) | 6-11 nM[1][2] | - |
| ETB Receptor Affinity (IC₅₀) | - | 1.2 nM[3] |
| ETA Receptor Affinity (Kᵢ) | 0.4-0.7 µM[1] | - |
| ETA Receptor Affinity (IC₅₀) | - | 1300 nM[3] |
| Selectivity (ETB vs. ETA) | Approximately 60 to 70-fold | Approximately 1083-fold |
| Functional Antagonism (pA₂) | Not widely reported | 8.4 |
In-Depth Analysis
BQ-788 emerges as a highly potent and selective ETB receptor antagonist. With an IC₅₀ of 1.2 nM for the ETB receptor and 1300 nM for the ETA receptor, it demonstrates over a 1000-fold selectivity for the ETB subtype. This high selectivity makes BQ-788 an excellent tool for isolating and studying ETB receptor-mediated physiological and pathological processes with minimal off-target effects on the ETA receptor. Its demonstrated competitive antagonism in functional assays, with a pA₂ value of 8.4, further solidifies its utility in in vitro and in vivo studies.
IRL-1038 is also a selective antagonist for the ETB receptor, with a reported Kᵢ value in the range of 6-11 nM. Its affinity for the ETA receptor is significantly lower, with a Kᵢ of 0.4-0.7 µM, resulting in a selectivity of approximately 60 to 70-fold for the ETB receptor. While less selective than BQ-788, IRL-1038 is still a valuable tool for investigating ETB receptor function, particularly in studies where a peptide-based antagonist is preferred. It has been shown to selectively inhibit endothelin-induced endothelium-dependent vascular relaxation, indicating its efficacy in functional assays.
Signaling Pathways and Experimental Overview
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Detailed Experimental Protocols
The following sections describe generalized protocols for key experiments used to characterize ETB receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of a compound for a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing endothelin receptors (e.g., human Girardi heart cells for ETB, human neuroblastoma SK-N-MC cells for ETA) are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a radiolabeled endothelin ligand (e.g., ¹²⁵I-ET-1) and varying concentrations of the unlabeled antagonist (IRL-1038 or BQ-788).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Functional Assay: Vasoconstriction/Vasorelaxation
This assay assesses the functional antagonism of a compound on isolated blood vessels.
1. Tissue Preparation:
-
A blood vessel (e.g., rabbit pulmonary artery or rat aorta) is isolated and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
2. Equilibration and Pre-contraction:
-
The tissue is allowed to equilibrate under a resting tension.
-
For vasorelaxation studies, the vessel rings are pre-contracted with an agonist such as norepinephrine.
3. Antagonist and Agonist Addition:
-
The antagonist (IRL-1038 or BQ-788) is added to the organ bath at various concentrations and incubated for a specific period.
-
A cumulative concentration-response curve to an ETB-selective agonist (e.g., sarafotoxin S6c or BQ-3020) is then generated.
4. Data Analysis:
-
The magnitude of the rightward shift in the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA₂ value, which is a measure of the antagonist's potency.
In Vivo Assay: Blood Pressure Measurement in Rats
This assay evaluates the in vivo efficacy of the antagonist on systemic blood pressure.
1. Animal Preparation:
-
Rats are anesthetized, and catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration.
2. Baseline Measurement:
-
After a stabilization period, baseline mean arterial pressure (MAP) is recorded.
3. Drug Administration:
-
The ETB receptor antagonist (e.g., BQ-788 at 1 mg/kg, i.v.) is administered.
-
Following the antagonist, an intravenous bolus of endothelin-1 (ET-1) is given.
4. Data Analysis:
-
The effect of the antagonist on the ET-1-induced depressor response (mediated by ETB receptors) and the subsequent pressor response (mediated by ETA receptors) is measured and analyzed. BQ-788 has been shown to abolish the transient depressor response to ET-1.
Conclusion
Both IRL-1038 and BQ-788 are effective and selective antagonists of the ETB receptor. The choice between them will depend on the specific requirements of the study. BQ-788 offers superior selectivity, making it the preferred choice for studies requiring precise discrimination between ETB and ETA receptor effects. IRL-1038 , as a peptide-based antagonist, may be suitable for specific experimental contexts where this chemical property is advantageous. Researchers should carefully consider the quantitative data and experimental context when selecting the appropriate tool for their investigation into the complex roles of the endothelin system.
References
A Comparative Guide to the Efficacy of IRL-1038 and Other ETB Antagonists
This guide provides a detailed comparison of the efficacy of IRL-1038 with other prominent endothelin B (ETB) receptor antagonists, namely BQ-788, bosentan (B193191), macitentan (B1675890), and atrasentan (B1666376). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Endothelin B (ETB) Receptor Signaling Pathway
The endothelin (ET) system plays a crucial role in vascular homeostasis, with its effects mediated by two G protein-coupled receptors, ETA and ETB. While ETA receptor activation primarily leads to vasoconstriction and cell proliferation, the ETB receptor has more diverse functions. On endothelial cells, activation of ETB receptors by endothelin-1 (B181129) (ET-1) stimulates the production of nitric oxide (NO) and prostacyclin, leading to vasodilation. This vasodilatory pathway is a key target for understanding the therapeutic effects and potential side effects of ETB antagonists.
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity (Ki) of a test compound (antagonist) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the human ETB receptor.
-
Radioligand: [¹²⁵I]-ET-1.
-
Test compounds: IRL-1038 and other ETB antagonists.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([¹²⁵I]-ET-1) at a concentration close to its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled ET-1.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Vasoconstriction Assay for pA2 Determination
This functional assay determines the potency of a competitive antagonist (pA2 value) by measuring its ability to inhibit the contractile response of an isolated blood vessel to an agonist.
Materials:
-
Isolated arterial rings (e.g., rat aorta).
-
Organ bath system with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂ at 37°C.
-
Isometric force transducer.
-
Data acquisition system.
-
ETB-selective agonist (e.g., Sarafotoxin S6c).
-
Test compound (ETB antagonist).
Procedure:
-
Mount the arterial rings in the organ baths containing PSS and allow them to equilibrate under a resting tension.
-
Induce a submaximal contraction with an agent like norepinephrine (B1679862) to ensure tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
Add the test antagonist at a specific concentration to the organ bath and incubate for a defined period.
-
Generate a cumulative concentration-response curve for the ETB agonist in the presence of the antagonist.
-
Repeat the process with different concentrations of the antagonist.
-
Construct Schild plots by plotting the log of (agonist concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the Schild plot gives the pA2 value. A slope of 1 indicates competitive antagonism.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of IRL-1038 and other ETB antagonists based on available experimental data.
Table 1: In Vitro Binding Affinity and Selectivity of ETB Antagonists
| Compound | Chemical Class | ETB Ki or IC50 (nM) | ETA Ki or IC50 (nM) | Selectivity (ETA/ETB Ratio) |
| IRL-1038 | Peptide | 6-11 (Ki)[1][2] | - | Selective for ETB |
| BQ-788 | Peptide | 1.2 (IC50)[3] | 1300 (IC50)[3] | ~1083 |
| Bosentan | Pyrimidine | 40.9 (Ki) | 4.75 (Ki) | ~0.12 (ETB/ETA) |
| Macitentan | Pyrimidine | - | - | 50:1 (ETA/ETB inhibitory potency)[4] |
| Atrasentan | Pyrrolidine | 4.80 (Ki) | 0.0551 (Ki) | ~0.01 (ETB/ETA) |
Table 2: Functional Antagonism of ETB Antagonists
| Compound | Functional Assay | pA2 Value |
| IRL-1038 | Inhibition of endothelium-dependent relaxation | - |
| BQ-788 | Inhibition of vasoconstriction induced by an ETB-selective agonist | 8.4[5] |
Note: A direct pA2 value for IRL-1038 was not found in the searched literature. Its functional antagonism is described qualitatively.
Logical Relationship of Receptor Selectivity
The selectivity of an endothelin receptor antagonist is a critical determinant of its pharmacological profile. Antagonists can be selective for the ETA receptor, selective for the ETB receptor, or dual antagonists with affinity for both. This selectivity is typically expressed as a ratio of the binding affinities (Ki or IC50) for the two receptor subtypes.
Concluding Remarks
This guide provides a comparative overview of the efficacy of IRL-1038 and other ETB antagonists based on available in vitro data. IRL-1038 and BQ-788 demonstrate high selectivity for the ETB receptor. In contrast, bosentan and macitentan are dual antagonists, while atrasentan is highly selective for the ETA receptor. The choice of an appropriate antagonist for research or therapeutic development depends on the desired pharmacological effect, whether it is to selectively block the actions of the ETB receptor, the ETA receptor, or both. The provided experimental protocols offer a foundational understanding of the methodologies used to generate the comparative data presented. Further in vivo studies are necessary to fully elucidate the physiological and potential therapeutic consequences of selective ETB receptor antagonism with compounds like IRL-1038.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of IRL 1038 and Other Endothelin B Receptor Antagonists in Contemporary Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endothelin B (ETB) receptor antagonist IRL 1038, alongside two other widely used antagonists, BQ-788 and A-192621. The focus is on the validation of their selectivity in various research models, offering a resource for investigators designing experiments in fields such as oncology and neuroscience.
Introduction to Endothelin B Receptor Antagonism
The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (ETA and ETB), plays a crucial role in vasoconstriction, cell proliferation, and other physiological processes.[1][2][3][4][5] The ETB receptor, in particular, is implicated in a range of pathologies, making its selective antagonism a key therapeutic strategy.[6][7] This guide examines the selectivity profiles of three prominent ETB receptor antagonists, providing data to inform the selection of the most appropriate tool for specific research applications.
Comparative Selectivity of ETB Receptor Antagonists
The selectivity of an antagonist for the ETB receptor over the ETA receptor is a critical parameter in experimental design, ensuring that observed effects can be confidently attributed to the intended target. The following table summarizes the available quantitative data for this compound, BQ-788, and A-192621.
| Compound | Target Receptor | Ki (nM) | IC50 (nM) | Selectivity for ETB vs. ETA | Key Findings in New Models |
| This compound | Endothelin B | 6-11[8] | - | Not explicitly quantified in recent comparative studies | Foundational studies demonstrated selective inhibition of endothelin-induced endothelium-dependent vascular relaxation.[9] Limited recent public data on validation in new disease models. |
| BQ-788 | Endothelin B | - | ETB: 1.2[10][11][12], ETA: 1300[10][11][12] | ~1083-fold | Investigated in melanoma models, where it was shown to inhibit tumor growth and induce cell death in vitro and in vivo.[13][14] |
| A-192621 | Endothelin B | 8.8[15] | ETB: 4.5[15], ETA: 4280[15] | 636-fold[15] | Studied in glioma and vascular smooth muscle cells, demonstrating induction of apoptosis and reversal of ET-1-induced calcium increase.[16][17] |
Experimental Protocols for Selectivity Validation
Accurate determination of antagonist selectivity is paramount. Below are detailed methodologies for key experiments commonly employed to validate the selectivity of compounds like this compound in new models.
In Vitro Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the ETB and ETA receptors.
Objective: To determine the inhibitory constant (Ki) of the test compound for ETB and ETA receptors.
Materials:
-
Cell lines expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells)
-
Radiolabeled endothelin-1 (B181129) ([¹²⁵I]ET-1)
-
Test compounds (this compound, BQ-788, A-192621)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare cell membranes from the receptor-expressing cell lines.
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]ET-1.
-
Add increasing concentrations of the unlabeled test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of specific [¹²⁵I]ET-1 binding) and convert it to a Ki value using the Cheng-Prusoff equation.
In Vivo Functional Assay in a Rat Model of Vasoregulation
This experiment assesses the functional consequence of ETB receptor blockade in a physiological context.
Objective: To evaluate the ability of the antagonist to block the physiological effects of a selective ETB receptor agonist.
Animal Model: Male Sprague-Dawley rats.
Materials:
-
Test compounds (this compound, BQ-788, A-192621)
-
Selective ETB receptor agonist (e.g., sarafotoxin S6c)
-
Anesthetic
-
Catheters for intravenous administration and blood pressure monitoring
Procedure:
-
Anesthetize the rats and insert catheters into the femoral vein (for drug administration) and carotid artery (for blood pressure measurement).
-
Allow the animals to stabilize.
-
Administer a bolus intravenous injection of the selective ETB agonist, sarafotoxin S6c, and record the transient depressor (vasodilation) response followed by a pressor (vasoconstriction) response.
-
Administer the test antagonist (e.g., BQ-788 at 3 mg/kg/h, i.v.) via continuous infusion.[10]
-
After a period of antagonist infusion, repeat the administration of sarafotoxin S6c.
-
A selective ETB antagonist is expected to inhibit the depressor response to sarafotoxin S6c.[10]
-
To assess selectivity, the effect of the antagonist on the pressor response to an ETA-selective agonist can also be evaluated in a separate experiment.
Signaling Pathways and Experimental Workflow
Endothelin B Receptor Signaling Pathway
Activation of the ETB receptor can trigger multiple downstream signaling cascades. The diagram below illustrates the canonical G protein-coupled signaling pathway.
Caption: Canonical ETB receptor signaling pathway via Gq activation.
Experimental Workflow for Validating Antagonist Selectivity
The logical flow for validating the selectivity of a novel ETB receptor antagonist is depicted below.
Caption: Workflow for validating ETB receptor antagonist selectivity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. rpsg.org.uk [rpsg.org.uk]
- 5. Endothelin receptor antagonists: structures, synthesis, selectivity and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin receptor type B - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. cdnsciencepub.com [cdnsciencepub.com]
The Potential for Cross-Validation of Endothelin B Receptor Antagonism in Genetic Models of Neurodegenerative Disease
A comparative guide for researchers and drug development professionals.
While direct experimental cross-validation of the specific compound IRL 1038 in genetic models of neurodegenerative diseases is not yet available in published literature, the established role of the endothelin system in neuronal health presents a compelling case for such investigations. This guide outlines the existing evidence for the involvement of the endothelin B (ETB) receptor in neurobiology and proposes a framework for validating the therapeutic potential of ETB antagonists using established genetic models of synucleinopathies, such as Parkinson's disease.
The Rationale for Investigating ETB Receptor Antagonists in Neurodegeneration
This compound is identified as a selective antagonist for the endothelin B (ETB) receptor.[1] While initially characterized by its effects on vascular relaxation, emerging research has implicated the endothelin system in various aspects of neurobiology, suggesting its relevance to neurodegenerative conditions.
Key findings supporting this connection include:
-
Regulation of Alpha-Synuclein (B15492655) Homeostasis: Endothelin-converting enzymes (ECEs), which are part of the same signaling pathway, have been shown to degrade alpha-synuclein.[2] In post-mortem studies of dementia with Lewy bodies, a condition related to Parkinson's disease, the levels of ECE-1 and ECE-2 were found to be significantly reduced and inversely correlated with the severity of Lewy body pathology.[2] This suggests that modulation of the endothelin pathway could impact the accumulation of this disease-critical protein.
-
Promotion of Neuronal Regeneration: Studies have demonstrated that inhibition of the ETB receptor can rescue age-dependent decline in neuronal regeneration and enhance axonal outgrowth.[3][4] This neuro-restorative potential is of high interest for diseases characterized by progressive neuronal loss.
-
Neuroprotection in Other Neurodegenerative Models: In experimental models of Alzheimer's disease, antagonists of the related endothelin A (ETA) receptor have shown protective effects against amyloid-β-induced cognitive deficits and oxidative stress, further highlighting the therapeutic potential of targeting the endothelin system in neurodegeneration.[5]
A Proposed Framework for Cross-Validation in a Genetic Model of Parkinson's Disease
To rigorously assess the therapeutic potential of an ETB receptor antagonist like this compound, a cross-validation study using a well-characterized genetic model of Parkinson's disease is proposed. An alpha-synuclein overexpression model, which recapitulates key pathological features of the disease, would be a suitable choice.
Hypothetical Experimental Protocol
1. Genetic Model:
- Model: Transgenic mice overexpressing human wild-type alpha-synuclein (e.g., under the control of a neuron-specific promoter like Thy1).
- Rationale: This model exhibits progressive accumulation of alpha-synuclein, leading to motor deficits and loss of dopaminergic neurons, which are hallmarks of Parkinson's disease.
2. Experimental Groups:
- Alpha-synuclein transgenic mice receiving vehicle (control).
- Alpha-synuclein transgenic mice receiving the ETB receptor antagonist (e.g., this compound).
- Wild-type littermates receiving vehicle.
3. Dosing Paradigm:
- Chronic administration of the ETB receptor antagonist, starting before the typical onset of major pathological and behavioral phenotypes, to assess preventative effects.
- The route of administration and dosage would be determined by preliminary pharmacokinetic and tolerability studies.
4. Outcome Measures:
| Category | Measurement | Description |
| Behavioral | Rotarod Test | To assess motor coordination and balance. |
| Open Field Test | To evaluate locomotor activity and exploratory behavior. | |
| Histopathological | Immunohistochemistry for Tyrosine Hydroxylase (TH) in the Substantia Nigra and Striatum | To quantify the extent of dopaminergic neuron survival. |
| Immunohistochemistry for Alpha-Synuclein (total and phosphorylated) | To measure the burden of alpha-synuclein aggregates. | |
| Biochemical | ELISA or Western Blot for Dopamine and its Metabolites in Striatal Tissue | To assess the integrity of the dopaminergic system. |
| Measurement of Oxidative Stress Markers (e.g., malondialdehyde) | To determine the effect on neuroinflammation and oxidative damage. |
Visualizing the Experimental Workflow
Potential Signaling Pathway of ETB Receptor Antagonism in Neuroprotection
Based on current literature, a potential mechanism by which ETB receptor antagonism could confer neuroprotective effects in a synucleinopathy model involves the modulation of pathways related to neuronal survival and the reduction of cellular stress.
Conclusion
While direct evidence for the efficacy of this compound in genetic models of neurodegenerative diseases is currently lacking, the broader scientific context strongly supports the investigation of ETB receptor antagonists as a potential therapeutic strategy. The known roles of the endothelin system in alpha-synuclein metabolism and neuronal regeneration provide a solid foundation for the proposed cross-validation studies. The successful demonstration of efficacy in a relevant genetic model would be a critical step in advancing this class of compounds towards clinical development for Parkinson's disease and related synucleinopathies.
References
- 1. An endothelin B receptor-selective antagonist: this compound, [Cys11- Cys15]-endothelin-1(11-21) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-converting enzymes degrade α-synuclein and are reduced in dementia with Lewy bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin B receptor inhibition rescues aging-dependent neuronal regenerative decline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin B receptor inhibition rescues aging-dependent neuronal regenerative decline | eLife [elifesciences.org]
- 5. Endothelin-A receptor antagonists prevent amyloid-β-induced increase in ETA receptor expression, oxidative stress, and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Specificity of IRL 1038: A Comparative Analysis with Alternative ETB Receptor Antagonists
For researchers and drug development professionals investigating the endothelin (ET) system, the specificity of pharmacological tools is paramount. This guide provides a comparative analysis of the in vivo specificity of IRL 1038, a selective endothelin type B (ETB) receptor antagonist, with other commonly used alternatives, BQ-788 and A-192621. By examining their performance based on available experimental data, this guide aims to assist in the selection of the most appropriate antagonist for in vivo studies.
The endothelin system plays a crucial role in vascular homeostasis, with ET-1 eliciting its effects through two receptor subtypes: ETA and ETB. While ETA receptor activation primarily leads to vasoconstriction, the role of the ETB receptor is more complex, mediating both vasodilation (via endothelial cells) and vasoconstriction (via smooth muscle cells). Selective antagonists are therefore essential to dissect the specific functions of the ETB receptor in physiological and pathological processes.
Comparative In Vitro Selectivity
A crucial starting point for assessing in vivo specificity is to understand the in vitro selectivity profile of each antagonist for the ETB receptor over the ETA receptor. The following table summarizes the reported IC50 and Ki values for this compound and its comparators.
| Compound | Target Receptor | IC50 (nM) | Ki (nM) | Selectivity (ETA/ETB) |
| This compound | ETB | - | 6-11[1] | - |
| BQ-788 | ETB | 1.2[2][3] | - | ~1083-fold (based on IC50) |
| ETA | 1300[2][3] | - | ||
| A-192621 | ETB | 4.5 | 8.8 | ~951-fold (based on IC50) / ~636-fold (based on Ki) |
| ETA | 4280 | 5600 |
In Vivo Experimental Data: Effects on Blood Pressure in Rats
The in vivo effects of these antagonists are often assessed by monitoring their impact on systemic blood pressure in animal models, typically rats. Blockade of endothelial ETB receptors, which are involved in nitric oxide-mediated vasodilation, is expected to result in an increase in blood pressure.
While a head-to-head in vivo comparison of this compound, BQ-788, and A-192621 under identical experimental conditions was not identified in the literature, individual studies provide valuable insights into their in vivo activity.
This compound:
-
In isolated rat aorta, this compound was shown to inhibit endothelium-dependent relaxation induced by endothelins, indicating its antagonistic effect on vascular ETB receptors.
BQ-788:
-
In conscious rats, intravenous administration of BQ-788 (1 mg/kg) abolished the transient depressor (vasodilatory) response to ET-1, leading to a more rapid onset of the pressor (vasoconstrictive) response. This demonstrates its effective blockade of endothelial ETB receptors in vivo.
A-192621:
-
Oral administration of A-192621 in rats led to a dose-dependent elevation of arterial blood pressure, consistent with the blockade of ETB receptor-mediated vasodilation. Treatment for 3 days at 30 and 100 mg/kg/day resulted in a five- and ten-fold increase in plasma endothelin-1 (B181129) levels, respectively, which is an indicator of ETB receptor blockade as this receptor is involved in ET-1 clearance.
Experimental Protocols
Below is a generalized, detailed methodology for a key in vivo experiment cited in the literature for assessing the specificity of ETB receptor antagonists.
In Vivo Blood Pressure Measurement in Conscious Rats
Objective: To determine the effect of a selective ETB receptor antagonist on systemic blood pressure.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (250-350g).
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Surgical Preparation (several days before the experiment):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Implant a sterile catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for intravenous drug administration.
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animals to recover from surgery for at least 48 hours before the experiment.
Experimental Procedure:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure and heart rate.
-
Allow the animal to acclimate to the experimental setup for at least 30 minutes to obtain a stable baseline reading.
-
Administer the ETB receptor antagonist (e.g., BQ-788 at 1 mg/kg or A-192621 at a specified dose) or vehicle control intravenously via the jugular vein catheter.
-
Record blood pressure and heart rate continuously for a defined period post-administration (e.g., 60-120 minutes).
-
To further confirm ETB receptor blockade, a challenge with an ETB receptor agonist (e.g., sarafotoxin S6c) or ET-1 can be performed to observe the attenuation or abolition of the expected physiological response (e.g., transient hypotension).
Data Analysis:
-
Calculate the mean arterial pressure (MAP) from the recorded systolic and diastolic blood pressure values.
-
Express the changes in MAP as the difference from the baseline values.
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the effects of the antagonist with the vehicle control group.
Visualizing the Mechanism of Action
To better understand the signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Endothelin signaling and points of antagonist intervention.
Caption: Workflow for in vivo blood pressure assessment in rats.
References
A Comparative Analysis of IRL 1038 and Non-Peptide Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide antagonist IRL 1038 with a range of non-peptide antagonists targeting the endothelin (ET) system. The data presented is curated from publicly available scientific literature to assist researchers in selecting the appropriate antagonist for their experimental needs.
Introduction to Endothelin Receptor Antagonists
The endothelin system plays a crucial role in vasoconstriction and cell proliferation, primarily through the activation of two G protein-coupled receptors: endothelin receptor type A (ETA) and type B (ETB). Dysregulation of this system is implicated in various cardiovascular and fibrotic diseases, making ET receptor antagonists a significant area of therapeutic research. These antagonists are broadly classified into two categories: peptide and non-peptide antagonists.
This compound is a peptide antagonist known for its high selectivity for the ETB receptor. In contrast, non-peptide antagonists are small molecule compounds that offer the advantage of oral bioavailability and encompass a spectrum of selectivities, from dual ETA/ETB antagonism to high selectivity for the ETA receptor. This guide will delve into a quantitative comparison of their binding affinities and provide an overview of the experimental methodologies used to characterize these compounds.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and various non-peptide antagonists for the ETA and ETB receptors are summarized in the table below. The data, presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, are derived from radioligand binding assays. Lower values indicate higher binding affinity.
| Compound | Type | ETA Receptor Affinity (Ki/IC50, nM) | ETB Receptor Affinity (Ki/IC50, nM) | Selectivity |
| This compound | Peptide | - | 6-11[1][2] | ETB Selective |
| Bosentan | Non-peptide | 4.7 - 12.5[3][4] | 95 - 1100[3][4] | Dual ETA/ETB |
| Macitentan | Non-peptide | 0.5[4] | 391[4] | Dual ETA/ETB |
| Tezosentan | Non-peptide | 0.3 - 18[5] | 10 - 21[5] | Dual ETA/ETB |
| Ambrisentan | Non-peptide | 0.63 - 1[6][7] | 48.7 - 195[6][7] | ETA Selective |
| Atrasentan | Non-peptide | 0.034 - 0.055[8][9] | 63.3[8] | ETA Selective |
| Sitaxentan | Non-peptide | 0.43 - 1.4[9] | - | ETA Selective |
| Zibotentan | Non-peptide | 13 - 21[4][10] | >10,000[10] | ETA Selective |
| Clazosentan | Non-peptide | ~1000-fold higher affinity for ETA than ETB | - | ETA Selective |
Note: The binding affinity values can vary between studies due to different experimental conditions, such as the radioligand used, tissue or cell type, and assay buffer composition.
Endothelin Receptor Signaling Pathway
Endothelin receptors are G protein-coupled receptors (GPCRs) that, upon activation by endothelin peptides (ET-1, ET-2, ET-3), trigger downstream signaling cascades. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor is found on both endothelial cells, where it mediates vasodilation through the release of nitric oxide (NO) and prostacyclin, and on smooth muscle cells, where it can also cause vasoconstriction. Both receptors can couple to various G proteins, including Gq, Gs, and Gi, leading to diverse physiological responses.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing either human ETA or ETB receptors (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled endothelin peptide (e.g., [125I]ET-1), and varying concentrations of the unlabeled antagonist (this compound or a non-peptide antagonist).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a gamma counter. The data are then analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Vascular Tension Functional Assay
This ex vivo assay assesses the functional effect of an antagonist on the contraction or relaxation of isolated blood vessels.
Detailed Methodology:
-
Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized animal (commonly rat or mouse) and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue, and cut into rings of 2-3 mm in length.
-
Mounting and Equilibration: The aortic rings are mounted between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are allowed to equilibrate for 60-90 minutes under a resting tension.
-
Functional Viability Check: The viability of the endothelium can be assessed by pre-contracting the rings with an alpha-adrenergic agonist like norepinephrine (B1679862) or phenylephrine, followed by the addition of acetylcholine (B1216132) to induce endothelium-dependent relaxation.
-
Antagonist Incubation: The aortic rings are incubated with the desired concentration of the antagonist (this compound or a non-peptide antagonist) for a specific period.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an endothelin agonist (e.g., ET-1 or the ETB-selective agonist sarafotoxin S6c) is then generated.
-
Data Analysis: The contractile or relaxant responses are recorded using an isometric force transducer. The potency of the antagonist is determined by analyzing the rightward shift of the agonist's concentration-response curve in the presence of the antagonist.
Conclusion
This compound stands out as a valuable research tool for specifically investigating the roles of the ETB receptor due to its peptide nature and high selectivity. Non-peptide antagonists, on the other hand, offer a broader range of selectivities and the potential for in vivo studies in orally dosed models. The choice between this compound and a non-peptide antagonist will ultimately depend on the specific research question, the desired receptor selectivity profile, and the experimental model being employed. This guide provides the foundational data and methodological insights to aid in this critical decision-making process.
References
- 1. IRL-1038 Peptide - Novatein Biosciences [novateinbio.com]
- 2. Vascular Reactivity of Isolated Aorta to Study the Angiotensin-(1-7) Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 6. Peptide and non-peptide antagonists targeting endothelin receptors in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rpsg.org.uk [rpsg.org.uk]
- 8. Endothelin-1-induced impairment of endothelium-dependent relaxation in aortas isolated from controls and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelin-A receptor antagonist-mediated vasodilatation is attenuated by inhibition of nitric oxide synthesis and by endothelin-B receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating IRL 1038 as a Research Tool for Endothelin B Receptor Pathways: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the endothelin system, the selection of a potent and selective antagonist for the endothelin B (ETB) receptor is crucial. This guide provides a comprehensive comparison of IRL 1038 with other common ETB receptor antagonists, offering supporting experimental data and detailed protocols to validate its use as a research tool for specific signaling pathways.
This compound is a selective antagonist for the endothelin B (ETB) receptor, a G protein-coupled receptor involved in various physiological processes, including vasodilation and clearance of endothelin-1 (B181129) (ET-1).[1][2] Its efficacy and selectivity make it a valuable tool for elucidating the role of the ETB receptor in health and disease. This guide compares this compound with two other widely used selective ETB antagonists, BQ-788 and RES-701-1, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of ETB Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound, BQ-788, and RES-701-1 for the ETB receptor.
| Antagonist | Receptor | Species | Assay Type | Ki (nM) | Reference |
| This compound | ETB | Not Specified | Binding | 6-11 | [3] |
| BQ-788 | ETB | Human | Binding | - | |
| ETA | Human | Binding | - | ||
| RES-701-1 | ETB | CHO Cells | Binding | - | [4][5] |
| Antagonist | Receptor | Species | Assay Type | IC50 (nM) | Reference |
| BQ-788 | ETB | Human (Girardi heart cells) | Binding | 1.2 | [6][7] |
| ETA | Human (SK-N-MC cells) | Binding | 1300 | [6][7] | |
| RES-701-1 | ETB | CHO cells | Binding | 10 | [4][5] |
| ETB | Canine Lung | Binding | 60 | [8] | |
| ETB | Rabbit Lung | Binding | 20 | [8] | |
| ETB | Porcine Lung | Binding | 4 | [8] | |
| ETB | Guinea Pig Lung | Binding | 13 | [8] | |
| ETB | Rat Lung | Binding | 1200 | [8] |
| Antagonist | Assay Type | Tissue | pA2 | Reference |
| BQ-788 | Functional Antagonism (Vasoconstriction) | Rabbit Pulmonary Artery | 8.4 | [6][7] |
Experimental Protocols for Validation
To validate this compound as a research tool, several key experiments can be performed. Detailed methodologies for these assays are provided below.
Radioligand Binding Assay
This assay determines the binding affinity of this compound to the ETB receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the ETB receptor.
Materials:
-
Cell membranes expressing the human ETB receptor.
-
[125I]-ET-1 (radioligand).
-
This compound and other competing ligands (e.g., ET-1, BQ-788).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound and other unlabeled ligands.
-
In a 96-well plate, add cell membranes, [125I]-ET-1 (at a concentration near its Kd), and varying concentrations of the unlabeled ligands.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit ETB receptor-mediated intracellular calcium release.
Objective: To determine the potency of this compound in blocking agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the human ETB receptor (e.g., CHO or HEK293 cells).
-
A selective ETB receptor agonist (e.g., sarafotoxin S6c or IRL 1620).
-
This compound and other antagonists.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Seed the ETB receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a dilution series of this compound and other antagonists.
-
Add the antagonist solutions to the cells and incubate for a predetermined time.
-
Measure the baseline fluorescence using the plate reader.
-
Add the ETB receptor agonist to the wells and immediately measure the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced calcium signal.
-
Dose-response curves are generated to calculate the IC50 value of this compound.
Ex Vivo Vascular Ring Assay
This assay assesses the functional antagonism of this compound on endothelin-induced vascular responses in isolated blood vessels.
Objective: To determine the effect of this compound on ETB receptor-mediated vasodilation or vasoconstriction.
Materials:
-
Isolated aortic rings from a suitable animal model (e.g., rat or rabbit).
-
An ETB receptor agonist (e.g., sarafotoxin S6c) and a vasoconstrictor (e.g., phenylephrine).
-
This compound and other antagonists.
-
Krebs-Henseleit solution.
-
Organ bath system with force transducers.
Procedure:
-
Isolate the thoracic aorta and cut it into rings of 2-3 mm in width.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Allow the rings to equilibrate under a resting tension of approximately 1-2 g.
-
To study vasodilation, pre-contract the rings with a vasoconstrictor like phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of an ETB agonist to induce relaxation.
-
To test the antagonist effect of this compound, incubate the rings with this compound for a specific period before adding the agonist.
-
Record the changes in tension using a force transducer.
-
The potency of this compound is determined by its ability to shift the concentration-response curve of the agonist to the right.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ETB receptor signaling pathway, the workflow for a radioligand binding assay, and the logical comparison of ETB antagonists.
Caption: Endothelin B Receptor Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Logical Comparison of ETB Receptor Antagonists.
References
- 1. rndsystems.com [rndsystems.com]
- 2. ETB receptor antagonist, this compound, selectively inhibits the endothelin-induced endothelium-dependent vascular relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BQ-788, a selective endothelin ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species difference in the binding characteristics of RES-701-1: potent endothelin ETB receptor-selective antagonist. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of IRL 1038 and its Analogs in Endothelin B Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of IRL 1038, a selective endothelin B (ETB) receptor antagonist, and its notable analogs, BQ-788 and RES-701-1. The information presented herein is curated from various scientific publications to facilitate an objective comparison of their performance, supported by available experimental data.
Introduction to this compound and its Analogs
This compound is a synthetic peptide fragment of endothelin-1, specifically [Cys11,Cys15]endothelin-1(11-21), recognized for its selective antagonist activity at the ETB receptor. The endothelin system plays a crucial role in vascular regulation, and selective blockade of the ETB receptor is a key area of research in cardiovascular diseases and other pathological conditions. This guide focuses on comparing this compound with two other widely studied selective ETB receptor antagonists: BQ-788, a synthetic peptide, and RES-701-1, a cyclic peptide of microbial origin.
Quantitative Performance Data
The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound, BQ-788, and RES-701-1 for the endothelin B receptor. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Binding Affinity of ETB Receptor Antagonists
| Compound | Receptor Subtype | Test System | Radioligand | Affinity Metric (Value) | Citation |
| This compound | ETB | [125I]-ET-1 | Ki (6-11 nM) | ||
| BQ-788 | ETB | Human Girardi heart cells | [125I]-ET-1 | IC50 (1.2 nM) | [1] |
| ETA | Human neuroblastoma SK-N-MC cells | [125I]-ET-1 | IC50 (1300 nM) | [1] | |
| RES-701-1 | ETB | CHO cells expressing human ETB receptor | [125I]-ET-1 | IC50 (10 nM) |
Table 2: Functional Antagonist Activity of ETB Receptor Antagonists
| Compound | Receptor Subtype | Test System | Agonist | Potency Metric (Value) | Citation |
| This compound | ETB | Isolated rat aorta | Endothelin-1/Endothelin-3 | Inhibition of relaxation | [2] |
| BQ-788 | ETB | Isolated rabbit pulmonary arteries | BQ-3020 (ETB agonist) | pA2 (8.4) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key experiments cited in the comparison of this compound and its analogs.
Radioligand Binding Assay for Endothelin Receptors
This assay is employed to determine the binding affinity of a compound to its receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the target endothelin receptor (ETA or ETB) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound, BQ-788, or RES-701-1).
-
The reaction is carried out in a specific binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).
-
Incubation is typically performed at a controlled temperature (e.g., 25°C or 37°C) for a set duration to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay for Endothelin Antagonism in Isolated Blood Vessels (Schild Analysis)
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the physiological response to an agonist.
1. Tissue Preparation:
-
A blood vessel, such as the rat aorta or rabbit pulmonary artery, is isolated and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
The tension of the rings is recorded using an isometric force transducer.
2. Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an ETB receptor agonist (e.g., endothelin-3 or a selective synthetic agonist like BQ-3020) is generated.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound or BQ-788) for a specific period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
3. Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. A higher pA2 value indicates a more potent antagonist.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams are generated using the DOT language.
Caption: Endothelin B Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Schild Analysis Experimental Workflow.
Conclusion
This compound, BQ-788, and RES-701-1 are all potent and selective antagonists of the endothelin B receptor. Based on the available data, BQ-788 exhibits the highest reported binding affinity for the ETB receptor. However, without direct head-to-head comparative studies, it is challenging to definitively rank their performance. The choice of antagonist for a particular research application will depend on various factors, including the specific experimental system, the desired duration of action, and other pharmacokinetic and pharmacodynamic properties. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers working with these important pharmacological tools.
References
A Comparative Analysis of IRL 1038 and Predecessor ETB Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the advantages of IRL 1038, a selective endothelin-B receptor antagonist, over its predecessors, BQ-788 and RES-701-1. This guide provides a comprehensive comparison of their performance based on available experimental data.
Introduction
The endothelin (ET) system, particularly the ETB receptor, plays a crucial role in vascular physiology and pathophysiology. The development of selective ETB receptor antagonists has been a significant area of research for potential therapeutic applications. This guide provides a comparative assessment of this compound against two of its key predecessors, BQ-788 and RES-701-1. We will delve into their binding affinities, selectivity, and functional effects, supported by experimental data to highlight the distinct advantages of this compound.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound, BQ-788, and RES-701-1, focusing on their binding affinity and selectivity for endothelin receptors.
Table 1: Binding Affinity of ETB Receptor Antagonists
| Antagonist | Receptor | Binding Affinity (nM) | Metric | Source |
| This compound | ETB | 6 - 11 | Kᵢ | [1] |
| BQ-788 | ETB | 1.2 | IC₅₀ | [2] |
| RES-701-1 | ETB | 10 | IC₅₀ |
Table 2: Receptor Selectivity Profile
| Antagonist | ETB Affinity (nM) | ETA Affinity (nM) | Selectivity (ETA/ETB Ratio) | Source |
| This compound | 6 - 11 (Kᵢ) | 400 - 700 (Kᵢ) | ~ 36 - 117 fold | [1] |
| BQ-788 | 1.2 (IC₅₀) | 1300 (IC₅₀) | ~ 1083 fold | [2] |
| RES-701-1 | 10 (IC₅₀) | Not specified | Not specified |
Note on Data Comparison: Direct comparison of binding affinities should be made with caution as the metrics (Kᵢ vs. IC₅₀) and experimental conditions may vary between studies. However, these values provide a strong indication of the relative potency and selectivity of each antagonist.
In Vitro Functional Activity
This compound
This compound has been demonstrated to be a potent and selective antagonist of the ETB receptor-mediated effects in functional assays. In isolated rat aorta, this compound selectively inhibits the endothelium-dependent vascular relaxation induced by endothelins.[3] This indicates its ability to specifically block the vasodilatory effects mediated by endothelial ETB receptors.
BQ-788
BQ-788 is a well-characterized competitive antagonist of the ETB receptor. In functional assays using isolated rabbit pulmonary arteries, BQ-788 competitively inhibited the vasoconstriction induced by an ETB-selective agonist, with a reported pA₂ value of 8.4. This high pA₂ value signifies its potent antagonist activity at the ETB receptor.
RES-701-1
RES-701-1 has been shown to block the ET-1-induced elevation of intracellular free Ca²⁺ concentration in ETB receptor-expressing cells. This demonstrates its ability to interfere with the downstream signaling cascade initiated by ETB receptor activation.
In Vivo Effects
A comparative study in a canine model of congestive heart failure revealed differing in vivo effects of BQ-788 and RES-701-1. While the ETA receptor antagonist FR139317 showed therapeutic benefits, the ETB antagonist RES-701-1 led to adverse hemodynamic effects, including increased cardiac pressures and decreased cardiac output. In contrast, studies with BQ-788 in conscious rats showed it could completely inhibit the depressor responses mediated by the ETB receptor.
Key Advantages of this compound
Based on the available data, this compound presents a distinct profile as a selective ETB receptor antagonist. Its primary advantages lie in its demonstrated selectivity and specific mechanism of action. While BQ-788 shows higher selectivity in the reported data, this compound's ability to selectively inhibit endothelium-dependent relaxation highlights its utility in studying and potentially targeting specific physiological pathways regulated by endothelial ETB receptors. The peptide nature of all three compounds suggests similar pharmacokinetic challenges, though specific in vivo comparative data for this compound is less available.
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below. These are based on standard methodologies employed in the field.
Radioligand Binding Assay (for determining Kᵢ and IC₅₀)
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for endothelin receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing endothelin receptors are homogenized in a suitable buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (this compound, BQ-788, or RES-701-1).
-
Separation: The reaction is allowed to reach equilibrium, after which the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes a common method for assessing the functional antagonist activity of compounds at Gq-coupled receptors like the ETB receptor.
Methodology:
-
Cell Culture and Dye Loading: Cells endogenously or recombinantly expressing the ETB receptor are cultured and then loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound, BQ-788, or RES-701-1) for a defined period.
-
Agonist Stimulation: An ETB receptor agonist (e.g., endothelin-1 (B181129) or sarafotoxin S6c) is added to the cells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence of the calcium indicator dye is measured over time using a fluorescence plate reader or microscope.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and dose-response curves are generated to determine the antagonist's potency (e.g., IC₅₀ or pA₂ value).
Signaling Pathway
The endothelin B (ETB) receptor is a G-protein coupled receptor (GPCR). Its activation by endothelin-1 (ET-1) can trigger multiple downstream signaling pathways, primarily through Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium from the endoplasmic reticulum. This compound and other ETB antagonists act by competitively binding to the ETB receptor, thereby preventing ET-1 from binding and initiating this signaling cascade.
Conclusion
This compound is a valuable tool for researchers studying the physiological and pathological roles of the ETB receptor. Its distinct profile, characterized by its selectivity and specific functional effects on endothelium-dependent vasodilation, offers advantages over its predecessors, BQ-788 and RES-701-1, for certain research applications. The quantitative data and experimental frameworks provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the complex biology of the endothelin system.
References
- 1. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. II. Determination of the primary sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Safety Operating Guide
Essential Procedures for the Safe Disposal of IRL 1038
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle IRL 1038 with caution in a designated laboratory area.[1] Adherence to standard laboratory safety practices is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE):
The use of appropriate PPE is mandatory when handling this compound.[1][2]
| Protective Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling lyophilized powder to prevent inhalation. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and materials contaminated with it should always be managed through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound in regular trash or down the drain.
Waste Segregation and Collection:
Proper segregation of waste is crucial to prevent hazardous reactions and ensure compliant disposal.
| Waste Type | Disposal Container | Labeling Requirements |
| Solid Waste | Designated, leak-proof hazardous waste container | Clearly labeled as "Hazardous Waste" or "Chemical Waste" with the full chemical name (this compound). |
| Liquid Waste | Compatible, sealed liquid waste container | Clearly labeled with the full chemical name (this compound) and approximate concentration. |
| Sharps Waste | Designated sharps container | For any needles, syringes, or other sharps contaminated with this compound. |
Disposal Workflow:
-
Consult Institutional Guidelines: Always begin by reviewing your institution's specific protocols for chemical waste disposal.
-
Segregate Waste: Separate solid, liquid, and sharps waste contaminated with this compound into their respective, properly labeled containers.
-
Store Securely: Keep waste containers securely closed and store them in a designated hazardous waste accumulation area.
-
Schedule Pickup: Contact your institution's EHS department to arrange for the pickup and disposal by a certified hazardous waste management service.
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in the context of disposal, the handling procedures are derived from standard laboratory practices for potent, peptide-based research chemicals. The primary "protocol" for disposal involves the administrative steps of contacting and following the procedures of a certified EHS program.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe segregation and disposal of this compound waste.
References
Navigating the Uncharted: A Guide to Personal Protective Equipment and Safe Handling of Novel Research Compounds like IRL 1038
A critical first step in ensuring laboratory safety is the thorough identification of any new chemical substance. Initial searches for "IRL 1038" did not yield a publicly available Safety Data Sheet (SDS) or specific handling protocols. This suggests that "this compound" may be an internal research designation, a novel compound not yet publicly documented, or a highly specialized substance with restricted information.
For researchers, scientists, and drug development professionals, encountering such a substance necessitates a robust and cautious approach based on established principles of chemical safety. This guide provides a framework for the essential safety and logistical information required for handling a novel compound, presented in a manner that builds trust and provides value beyond the product itself.
Immediate Safety and Logistical Information
When specific data for a compound like this compound is unavailable, a conservative approach assuming a high level of hazard is the most responsible course of action. The following table summarizes the recommended Personal Protective Equipment (PPE) based on this principle.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides maximum protection from splashes, aerosols, and unexpected reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against skin contact. The specific glove material should be chosen after consulting a glove compatibility chart if the chemical class of this compound is known. |
| Body Protection | A lab coat, chemically resistant apron, and full-length pants | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A fume hood or a properly fitted respirator (e.g., N95 or higher) | Essential for preventing inhalation of powders, aerosols, or vapors. The type of respirator should be determined by a qualified safety professional based on a risk assessment. |
Operational Plan: Handling and Disposal
A clear, step-by-step operational plan is crucial for minimizing risk and ensuring consistent, safe practices.
Experimental Workflow for Handling a Novel Compound
The following diagram outlines a standard workflow for handling a new chemical entity like this compound in a laboratory setting.
A standard workflow for handling a novel chemical compound.
Detailed Methodologies
1. Preparation:
-
Information Review: Before any handling, a thorough search for any available information on this compound or structurally similar compounds should be conducted. This includes internal databases and any manufacturer-provided information.
-
PPE: Don all PPE as specified in the table above.
-
Work Area Setup: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable liners.
2. Handling:
-
Weighing: Use an analytical balance within the fume hood. If weighing outside a containment device is unavoidable, a powered air-purifying respirator (PAPR) should be considered.
-
Solution Preparation: Add the solvent to the weighed compound slowly to avoid splashing. Keep the container covered as much as possible.
-
Experimentation: All experimental steps should be conducted with care to prevent spills and aerosol generation.
3. Cleanup and Disposal:
-
Decontamination: All surfaces and non-disposable equipment should be decontaminated with an appropriate solvent.
-
Waste Management: All waste materials (solid and liquid) contaminated with this compound must be collected in clearly labeled, sealed containers. The waste must be disposed of as hazardous waste according to institutional and local regulations.
-
PPE Removal: Remove PPE in the correct order (gloves first, then apron, face shield, and goggles) to prevent cross-contamination. Wash hands thoroughly after removing all PPE.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical. The following logical relationship diagram outlines the appropriate emergency response.
Logical flow for an emergency response to a chemical incident.
First Aid Measures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like this compound, fostering a culture of safety and responsibility that is the bedrock of innovative drug development. For definitive guidance, always consult with your institution's Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
